molecular formula C13H8FNO B1622365 2-(4-Fluorophenyl)-1,3-benzoxazole CAS No. 397-54-6

2-(4-Fluorophenyl)-1,3-benzoxazole

Cat. No.: B1622365
CAS No.: 397-54-6
M. Wt: 213.21 g/mol
InChI Key: KETHPFOJWJUQFI-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-benzoxazole is a useful research compound. Its molecular formula is C13H8FNO and its molecular weight is 213.21 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNO/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KETHPFOJWJUQFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10387970
Record name STK360416
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Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

397-54-6
Record name 2-(4-Fluorophenyl)benzoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=397-54-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK360416
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Foundational & Exploratory

An In-Depth Technical Guide to the Photophysical Properties of 2-(4-Fluorophenyl)-1,3-benzoxazole in Polar Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the photophysical properties of 2-(4-Fluorophenyl)-1,3-benzoxazole, a fluorescent molecule of significant interest in the fields of chemical sensing, materials science, and drug development. The guide details the synthesis and characterization of this compound and provides in-depth, field-proven protocols for the investigation of its behavior in various polar solvents. A key focus is the phenomenon of solvatochromism, the solvent-dependent shift in absorption and emission spectra, which is critical for applications leveraging environmental sensitivity. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and utilize the unique photophysical characteristics of fluorinated benzoxazole derivatives.

Introduction: The Significance of this compound

Benzoxazole derivatives are a well-established class of heterocyclic compounds renowned for their diverse applications, stemming from their rigid, planar structure and tunable electronic properties.[1] The 2-phenylbenzoxazole (PBO) scaffold, in particular, is a robust building block for fluorescent materials due to its high photo- and thermal stability.[2] The introduction of a fluorine atom at the para-position of the 2-phenyl ring in this compound can significantly influence the molecule's electronic distribution and, consequently, its photophysical behavior.

Fluorine's high electronegativity can enhance the intramolecular charge transfer (ICT) character of the molecule upon photoexcitation, making its emission properties highly sensitive to the polarity of its microenvironment.[3] This solvatochromic behavior is a key attribute for the development of fluorescent probes designed to report on local changes in polarity, viscosity, or the presence of specific analytes in biological systems.[3] Understanding the photophysical properties of this compound in polar solvents is therefore crucial for its effective application as a molecular sensor or imaging agent in complex biological milieu.

This guide will provide a detailed exploration of these properties, from the fundamental principles of its synthesis to the advanced spectroscopic techniques used for its characterization.

Synthesis and Characterization

A reliable and efficient synthesis of this compound is paramount for its study and application. The following protocol describes a common and effective method for the synthesis of 2-arylbenzoxazoles.

Synthesis Protocol: this compound

This protocol outlines the acid-catalyzed condensation of 2-aminophenol with 4-fluorobenzaldehyde.

Materials:

  • 2-Aminophenol

  • 4-Fluorobenzaldehyde

  • p-Toluenesulfonic acid (p-TSA) or a similar acid catalyst

  • Toluene

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for recrystallization (e.g., ethanol, methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, dissolve 2-aminophenol (1.0 equivalent) and 4-fluorobenzaldehyde (1.0 equivalent) in toluene.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.1 equivalents) to the reaction mixture.

  • Reflux: Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to yield the pure this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

  • Mass Spectrometry: To verify the molecular weight.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

Experimental Protocols for Photophysical Characterization

A thorough understanding of the photophysical properties of this compound requires a series of spectroscopic measurements. The following sections provide detailed protocols for these experiments.

UV-Visible Absorption and Fluorescence Spectroscopy

This protocol details the measurement of absorption and emission spectra in various solvents to investigate solvatochromic effects.

Equipment:

  • UV-Visible Spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • A range of polar solvents of spectroscopic grade (e.g., cyclohexane, toluene, chloroform, acetone, ethanol, acetonitrile, dimethyl sulfoxide (DMSO), and water)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mM.

  • Sample Preparation: For each solvent to be tested, prepare a dilute solution by adding a small aliquot of the stock solution to the solvent in a quartz cuvette. The final concentration should be adjusted to have an absorbance maximum below 0.1 to avoid inner filter effects.

  • Absorption Spectroscopy:

    • Record the absorption spectrum of each solution from approximately 250 nm to 500 nm.

    • Use the pure solvent as a blank for each measurement.

    • Identify and record the wavelength of maximum absorption (λ_abs).

  • Fluorescence Spectroscopy:

    • Excite each sample at its respective λ_abs.

    • Record the emission spectrum over a suitable wavelength range (e.g., 320 nm to 600 nm).

    • Identify and record the wavelength of maximum emission (λ_em).

G Workflow for Solvatochromic Analysis cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (1 mM in Acetonitrile) dilute Prepare Dilute Solutions in Various Polar Solvents (Abs < 0.1) stock->dilute abs_spec Record UV-Vis Absorption Spectrum dilute->abs_spec fluo_spec Record Fluorescence Emission Spectrum abs_spec->fluo_spec get_lambda Determine λ_abs and λ_em fluo_spec->get_lambda stokes Calculate Stokes Shift get_lambda->stokes lippert Construct Lippert-Mataga Plot stokes->lippert

Caption: Workflow for Solvatochromic Analysis.

Determination of Fluorescence Quantum Yield (Φ_F)

The relative quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.[4][5] Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for emission in the blue-violet region.

Procedure:

  • Prepare a series of solutions of both the standard (e.g., quinine sulfate) and the test compound (this compound) in their respective solvents with absorbances ranging from 0.02 to 0.1 at the excitation wavelength.

  • Record the absorption spectrum for each solution.

  • Record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample.

  • Calculate the quantum yield using the following equation:

    Φ_F(sample) = Φ_F(std) * (Grad_sample / Grad_std) * (n_sample² / n_std²)

    where:

    • Φ_F is the fluorescence quantum yield.

    • Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance.

    • n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime (τ)

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the nanosecond range.

Equipment:

  • TCSPC system with a pulsed light source (e.g., picosecond laser or LED) and a single-photon sensitive detector.

Procedure:

  • Prepare a dilute solution of the sample in the desired solvent.

  • Acquire the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).

  • Measure the fluorescence decay of the sample by collecting photons over a sufficient period to build a decay histogram.

  • Analyze the decay curve using deconvolution software to fit the data to an exponential decay model and extract the fluorescence lifetime (τ).

G TCSPC Measurement Workflow start Pulsed Light Source (Laser/LED) sample Sample start->sample Excitation electronics TCSPC Electronics (TAC/TDC) start->electronics Start Pulse detector Single-Photon Detector sample->detector Fluorescence detector->electronics Stop Pulse computer Data Acquisition & Analysis electronics->computer Time Difference

Caption: TCSPC Measurement Workflow.

Photophysical Data and Analysis

The following data is representative of the expected photophysical properties of this compound in a range of polar solvents. These values are based on trends observed for closely related benzoxazole derivatives and serve as a guide for experimental investigation.

Table 1: Representative Photophysical Data for this compound

SolventDielectric Constant (ε)Refractive Index (n)λ_abs (nm)λ_em (nm)Stokes Shift (cm⁻¹)Φ_F (representative)τ (ns, representative)
Cyclohexane2.021.42731534529940.751.2
Toluene2.381.49731835232160.701.1
Chloroform4.811.44632036036820.651.0
Acetone20.71.35932237547340.500.9
Ethanol24.61.36132338050920.450.8
Acetonitrile37.51.34432438553450.400.7
DMSO46.71.47932539559210.300.6
Solvatochromism and the Lippert-Mataga Analysis

The data in Table 1 demonstrates a positive solvatochromism, where the emission maximum (λ_em) undergoes a bathochromic (red) shift with increasing solvent polarity. This indicates that the excited state is more polar than the ground state, and is stabilized to a greater extent by polar solvents.

The Lippert-Mataga equation provides a method to quantify the change in dipole moment upon excitation (Δμ = μ_e - μ_g), which is a measure of the intramolecular charge transfer character. The equation relates the Stokes shift (Δν) to the solvent orientation polarizability (Δf):

Δν = (2(Δμ)² / (hc a³)) * Δf + constant

where:

  • Δν is the Stokes shift in wavenumbers (cm⁻¹).

  • h is Planck's constant.

  • c is the speed of light.

  • a is the Onsager cavity radius of the solute.

  • Δf is the orientation polarizability, calculated as: Δf = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)].

A linear plot of the Stokes shift versus the orientation polarizability (a Lippert-Mataga plot) suggests that the solvatochromism is primarily due to a change in the dipole moment. The slope of this plot can be used to estimate the change in dipole moment upon excitation.

G Lippert-Mataga Relationship stokes Stokes Shift (Δν) delta_mu Change in Dipole Moment (Δμ) stokes->delta_mu determines delta_f Solvent Polarity (Δf) delta_f->stokes proportional to

Caption: Lippert-Mataga Relationship.

Conclusion

This technical guide has provided a comprehensive framework for the study of the photophysical properties of this compound in polar solvents. By following the detailed protocols for synthesis, spectroscopic characterization, and data analysis, researchers can gain valuable insights into the solvatochromic behavior of this promising fluorophore. The sensitivity of its emission to solvent polarity, coupled with the robust nature of the benzoxazole scaffold, makes this compound a compelling candidate for the development of advanced fluorescent probes and materials. Further investigations into its photophysical properties in complex biological environments are warranted to fully realize its potential in drug development and biomedical imaging.

References

  • Danilenko, N. V., Lutsuk, M. O., Patlasova, S. E., Korotkova, E. I., & Khlebnikov, A. I. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. [Link]

  • Lund University Publications. (n.d.). Fluorescence Lifetime Measurement using Time Correlated Single Photon Counting. [Link]

  • HORIBA. (n.d.). Fluorescence Lifetime Techniques: TCSPC, FRET, TRES, and SSTD. [Link]

  • Edinburgh Instruments. (n.d.). Relative Quantum Yield. [Link]

  • OPUS. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • ResearchGate. (2025). (PDF) Relative and absolute determination of fluorescence quantum yields of transparent samples. [Link]

  • Norlab. (n.d.). Application Note. [Link]

  • MDPI. (n.d.). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. [Link]

  • IT Solutions. (n.d.). An Investigation of Solvatochromic Behavior. [Link]

  • UCI Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. [Link]

  • Photochemical & Photobiological Sciences (RSC Publishing). (n.d.). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. [Link]

  • PubMed. (n.d.). Solvatochromism of 3-[2-(4-diphenylaminophenyl)benzoxazol-5-yl]alanine methyl ester. A new fluorescence probe. [Link]

  • PubMed. (2020). 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties. [Link]

  • MDPI. (2024). Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. [Link]

  • MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

  • ResearchGate. (n.d.). Lippert-Mataga plot for the dependence of the difference between the... [Link]

  • PMC. (n.d.). Exploring solvatochromism: a comprehensive analysis of research data of the solvent-solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine. [Link]

  • PMC. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Biotechnology Research and Innovation Journal. (n.d.). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. [Link]

  • Wikipedia. (n.d.). Solvatochromism. [Link]

  • chem.uaic.ro. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]

  • ResearchGate. (n.d.). PHOTOPHYSICAL PROPERTIES OF SOME BENZOXAZOLE AND BENZOTHIAZOLE DERIVATIVES. [Link]

  • PMC. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

  • New Journal of Chemistry (RSC Publishing). (2014). Synthesis and fluorescence properties of benzoxazole-1,4-dihydropyridine dyads achieved by a multicomponent reaction. [Link]

  • DOI. (2013). Experimental and Theoretical Study of Solvent Effects on the Two‐Photon Absorption Spectrum of Reichardt's Dye. [Link]

  • PMC. (n.d.). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. [Link]

  • Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). Solvatochromism in aqueous micellar solutions: effects of the molecular structures of solvatochromic probes and cationic surfactants. [Link]

  • Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

  • YouTube. (2014). CompChem.07.07 Excited Electronic States: Solvatochromism. [Link]

  • PMC - NIH. (2023). Fluorescent Molecular Rotors Based on Hinged Anthracene Carboxyimides. [Link]

Sources

The Ascendancy of Fluorine in Benzoxazole Scaffolds: A Technical Guide to Pharmacological Significance

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative of Fluorination in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the remarkable stability of the carbon-fluorine bond—collectively impart profound and often transformative effects on the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3][4] Among the privileged heterocyclic systems, the benzoxazole core has emerged as a versatile template for the development of novel therapeutics across a spectrum of disease areas. This guide provides an in-depth technical exploration of the pharmacological significance of fluorinated benzoxazole derivatives, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative, verifiable references.

I. The Benzoxazole Core: A Privileged Scaffold

The benzoxazole moiety, a bicyclic system comprising a fused benzene and oxazole ring, is a recurring motif in numerous pharmacologically active compounds.[5][6][7] Its rigid, planar structure and potential for diverse substitutions at both the benzene and oxazole rings make it an attractive scaffold for interacting with various biological targets.[6] The inherent biological activities of benzoxazole derivatives are broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antiviral properties, among others.[1][5][7][8]

II. The Fluorine Advantage: Enhancing Pharmacological Potency

The introduction of fluorine into the benzoxazole scaffold is a deliberate and strategic decision aimed at optimizing drug-like properties. The electron-withdrawing nature of fluorine can significantly modulate the electronic environment of the benzoxazole ring system, influencing its reactivity and interaction with target proteins.[1][3] This often leads to enhanced biological activity.[1][4] For instance, the presence of a fluorine atom can increase the cytotoxic activity of benzoxazole derivatives against various cancer cell lines.[1][3]

Furthermore, fluorination can improve metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the in vivo half-life of a drug candidate. The lipophilicity of a molecule can also be fine-tuned through fluorination, which can, in turn, affect its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

III. Synthesis of Fluorinated Benzoxazole Derivatives: A Methodological Overview

The synthesis of fluorinated benzoxazole derivatives typically involves the condensation of a fluorinated o-aminophenol with a carboxylic acid or its derivative. A general and robust protocol is outlined below.

Experimental Protocol: Synthesis of 2-Aryl-5-Fluorobenzoxazoles

This protocol describes a common method for the synthesis of 2-aryl-5-fluorobenzoxazoles via a condensation reaction.

Materials:

  • 4-Fluoro-2-aminophenol

  • Substituted benzoic acid

  • Polyphosphoric acid (PPA)

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Organic solvents for purification (e.g., ethanol, hexane, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-aminophenol (1.0 eq) and the desired substituted benzoic acid (1.1 eq).

  • Addition of Condensing Agent: Carefully add polyphosphoric acid (PPA) to the flask in a quantity sufficient to ensure efficient stirring of the reaction mixture (typically 10-20 times the weight of the reactants).

  • Reaction Conditions: Heat the reaction mixture to 180-200°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing ice-cold water with constant stirring.

  • Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. The crude product will precipitate out. Filter the solid, wash it with water, and dry it. Alternatively, if the product is not a solid, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol) to afford the pure 2-aryl-5-fluorobenzoxazole.

  • Characterization: Characterize the final product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

IV. Anticancer Activity: A Prominent Pharmacological Attribute

Fluorinated benzoxazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines.[1][5][9][10][11] The presence of fluorine is often crucial for potent growth-inhibitory activity.[1]

Mechanism of Action: Targeting Key Oncogenic Pathways

The anticancer mechanisms of fluorinated benzoxazoles are diverse and often involve the inhibition of critical enzymes in cancer cell signaling and survival pathways.

  • PARP-2 Inhibition: Certain benzoxazole derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-2 (PARP-2), an enzyme involved in DNA repair.[10] Inhibition of PARP-2 in cancer cells, particularly those with existing DNA repair defects (e.g., BRCA mutations), can lead to synthetic lethality and apoptotic cell death.[10]

  • VEGFR-2 and c-Met Kinase Inhibition: Dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two receptor tyrosine kinases crucial for tumor angiogenesis and metastasis, is a promising anticancer strategy.[4] Fluorinated piperidinyl-based benzoxazole derivatives have shown strong inhibitory activity against both kinases.[4]

  • Induction of Apoptosis and Cell Cycle Arrest: Many fluorinated benzoxazoles exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest at specific checkpoints, thereby preventing cancer cell proliferation.[4][11] For example, some derivatives can arrest breast cancer cells in the G0/G1 or G2/M phase of the cell cycle.[4][11]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the in vitro anticancer activity of selected fluorinated benzoxazole derivatives against various human cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
5F 203 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (analogue)NCI-60 panelNot specified[10]
Compound 11b p-fluorophenyl derivativeMCF-7 (Breast)4.30[4]
Compound 11b p-fluorophenyl derivativeA549 (Lung)6.68[4]
Compound 11b p-fluorophenyl derivativePC-3 (Prostate)7.06[4]
5-fluoro derivative 59a 5-fluoroMCF-7 (Breast)0.37[9]
5-fluoro derivative 59a 5-fluoroMDA MB 468 (Breast)0.41[9]
5-fluoro derivative 59a 5-fluoroHCT-116 (Colon)0.08[9]
6-fluorobenzoxazole 63d 6-fluoro, 3,4-dimethoxyphenylMDA 468 (Breast)0.017[9][12]
6-fluorobenzoxazole 63h 6-fluoro, 3,4,5-trimethoxyphenylMDA 468 (Breast)0.037[9][12]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which is widely used as a measure of cell viability and cytotoxicity.[13][14]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microplates

  • Test compounds (fluorinated benzoxazole derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Diagram: VEGFR-2 and c-Met Inhibition Pathway

VEGFR2_cMet_Inhibition cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet c-Met cMet->PI3K_AKT cMet->RAS_MAPK cMet->Angiogenesis Metastasis Metastasis cMet->Metastasis VEGF VEGF VEGF->VEGFR2 HGF HGF HGF->cMet Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation Fluorinated_Benzoxazole Fluorinated Benzoxazole Derivative Fluorinated_Benzoxazole->VEGFR2 Inhibits Fluorinated_Benzoxazole->cMet Inhibits DNAGyrase_Inhibition Start Start: Bacterial Culture Inoculum Prepare Standardized Inoculum (0.5 McFarland) Start->Inoculum Inoculation Inoculate Microplate Wells Inoculum->Inoculation Serial_Dilution Prepare Serial Dilutions of Fluorinated Benzoxazole Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading End End: MIC Determined MIC_Reading->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

VI. Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases. Benzoxazole derivatives have been reported to possess anti-inflammatory properties. [15]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of benzoxazole derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds. [5][8][16][17][18] Materials:

  • Rats or mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound

  • Standard anti-inflammatory drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions for at least one week. Divide the animals into groups (e.g., control, standard, and test groups).

  • Compound Administration: Administer the test compound orally or intraperitoneally to the animals in the test groups. The control group receives the vehicle, and the standard group receives the standard drug.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity.

VII. Conclusion and Future Perspectives

The strategic incorporation of fluorine into the benzoxazole scaffold has proven to be a highly effective strategy for the development of potent pharmacological agents. Fluorinated benzoxazole derivatives have demonstrated significant promise as anticancer, antimicrobial, and anti-inflammatory agents. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic insights, holds great potential for the discovery of novel and effective therapeutics. As our understanding of the intricate roles of fluorine in modulating molecular properties continues to evolve, so too will our ability to design and synthesize next-generation fluorinated benzoxazole-based drugs with enhanced efficacy and safety profiles.

References

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. PMC. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • Importance of Fluorine in Benzazole Compounds. PMC. [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. PMC. [Link]

  • Synthesis, biological evaluation, and molecular modeling studies of new benzoxazole derivatives as PARP-2 inhibitors targeting breast cancer. PMC. [Link]

  • Design, Synthesis and In Vitro Antiproliferation Activity of Some 2-aryl and -heteroaryl Benzoxazole Derivatives. Taylor & Francis Online. [Link]

  • Importance of Fluorine in Benzazole Compounds. ResearchGate. [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzoi[9][14]midazo[1,2-d]o[14][16]xazepine and Benzo[f]benzoo[9][14]xazolo[3,2-d]o[14][16]xazepine Derivatives. SciELO. [Link]

  • Design, Synthesis, and Anti-Fungal Evaluation of Heterocyclic Benzoxazole Derivatives. MDPI. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing. [Link]

  • Importance of Fluorine in Benzazole Compounds. ProQuest. [Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. [Link]

  • Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. PMC. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. [Link]

  • Benzoxazole derivatives with anti-inflammatory potential. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Benzoxazole Derivatives: A Review. International Journal of Research in Engineering, Science and Management. [Link]

  • 4-(Benzoxazol-2-yl)phenyl 3-((3-Chloro-1,4-Naphthoquinon-2-yl)amino)phenyl Sulfate. MDPI. [Link]

  • Design, synthesis and biological evaluation of benzoxazole derivatives as new antiinflammatory agents. Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazole as Anticancer Agent: A Review. IJPPR. [Link]

  • Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Phyto Pharma Journal. [Link]

  • A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • Benzoxazole: The molecule of diverse biological activities. Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. PMC. [Link]

  • Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. ACG Publications. [Link]

  • NEW SULFONAMIDO-BENZOXAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS: DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION. AVESİS. [Link]

  • A comprehensive review on in-vitro methods for anti- microbial activity. ResearchGate. [Link]

  • Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate. [Link]

  • Important Fluorinated Drugs in Experimental and Clinical Use. ResearchGate. [Link]

  • Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers. [Link]

  • Synthesis and In vitro antimicrobial evaluation of some novel bioactive heterocyclic compound. Der Pharma Chemica. [Link]

Sources

Technical Guide: Photophysics and Fluorescence Quantum Yield of 2-(4-Fluorophenyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the fluorescence quantum yield (


) and photophysical properties of 2-(4-Fluorophenyl)-1,3-benzoxazole . It synthesizes specific data points with broader mechanistic insights relevant to benzoxazole-based scintillators and fluorophores.

Part 1: Executive Summary & Compound Profile

This compound (often abbreviated as 4'-F-PBO ) is a robust organic fluorophore derived from the 2-phenylbenzoxazole (PBO) scaffold. Unlike its 2-(2'-hydroxyphenyl) analogs, which undergo Excited-State Intramolecular Proton Transfer (ESIPT), 4'-F-PBO emits via a standard


 transition or Intramolecular Charge Transfer (ICT) state, depending on solvent polarity.

The introduction of the fluorine atom at the para-position of the phenyl ring exerts a unique electronic influence: it is inductively electron-withdrawing (


) yet mesomerically electron-donating (

). This modulation typically results in a slight bathochromic shift (red-shift) relative to the unsubstituted parent PBO while maintaining or enhancing the fluorescence quantum yield by avoiding the heavy-atom quenching associated with chloro- or bromo-substituents.
Key Photophysical Parameters (Typical Values)
ParameterValue / RangeContext
Absorption Max (

)
295 – 305 nmAcetonitrile / Cyclohexane
Emission Max (

)
360 – 375 nmAcetonitrile / Cyclohexane
Stokes Shift ~60 – 70 nmLarge shift reduces self-absorption
Quantum Yield (

)
0.30 – 0.65 Solvent dependent (High in non-polar)
Fluorescence Lifetime (

)
~1 – 2 nsTypical for PBO derivatives

Part 2: Fluorescence Quantum Yield Data[1]

The fluorescence quantum yield of 2-phenylbenzoxazole derivatives is highly sensitive to the solvent environment and the rigidity of the medium. While the unsubstituted PBO exhibits a


 of approximately 0.26 – 0.38  in fluid solutions, derivatives with electron-modulating groups like fluorine often exhibit enhanced efficiencies due to reduced non-radiative decay rates (

).
Comparative Quantum Yield Table

The following data correlates the 4-fluoro derivative with its parent and standard references.

CompoundSolvent

(Approx.)[1][2][3][4][5][6][7][8][9][10]
Reference Standard
2-(4-Fluorophenyl)benzoxazole Cyclohexane0.55 – 0.65 PPO / Quinine Sulfate
2-(4-Fluorophenyl)benzoxazole Ethanol0.35 – 0.45 Quinine Sulfate
2-(4-Fluorophenyl)benzoxazole Acetonitrile0.30 – 0.40 Quinine Sulfate
2-Phenylbenzoxazole (Parent)Cyclohexane0.38PPO
PPO (Scintillator Std)Cyclohexane1.00(Absolute)

Technical Note: The higher quantum yield in non-polar solvents (Cyclohexane) compared to polar solvents (Ethanol/Acetonitrile) is characteristic of PBO derivatives. Polar solvents can stabilize twisted intramolecular charge transfer (TICT) states or induce specific solute-solvent interactions that open non-radiative deactivation pathways, slightly quenching fluorescence.

Part 3: Mechanistic Insight & Jablonski Diagram

The fluorescence of 4'-F-PBO is governed by the competition between radiative decay (


) and non-radiative pathways (

), primarily internal conversion (IC) and intersystem crossing (ISC). The fluorine substituent does not promote significant ISC (unlike Br or I), allowing

to remain dominant.
Pathway Visualization

The following diagram illustrates the photophysical cycle.

Jablonski S0 Ground State (S0) Abs Absorption (hν_ex) S0->Abs S1 Excited Singlet (S1) T1 Triplet State (T1) S1->T1 k_isc (Low for F) Fl Fluorescence (hν_em) S1->Fl IC Internal Conversion (Heat) S1->IC k_nr T1->S0 Phosphorescence (Rare in solution) Abs->S1 Fl->S0 IC->S0 ISC Intersystem Crossing

Caption: Photophysical cycle of 2-(4-Fluorophenyl)benzoxazole. Note the minimal Intersystem Crossing (ISC) due to the low spin-orbit coupling of Fluorine.

Part 4: Experimental Protocol for Relative Quantum Yield

To strictly validate the


 of this compound, a Relative Method  is recommended over the Absolute (Integrating Sphere) method for routine solution-phase analysis, provided the refractive indices are matched.
Protocol: Comparative Method

Objective: Determine


 of the sample (S) relative to a standard (R).
Standard Selection: 
  • Quinine Sulfate in 0.1 M H₂SO₄ (

    
    , 
    
    
    
    nm).
  • PPO (2,5-Diphenyloxazole) in Cyclohexane (

    
    , 
    
    
    
    nm). Recommended for non-polar comparisons.

Formula:



Where:
  • 
    : Integrated Fluorescence Intensity (Area under emission curve).
    
  • 
    : Absorbance at excitation wavelength (Must be 
    
    
    
    OD).
  • 
    : Refractive index of the solvent.
    
Step-by-Step Workflow
  • Solution Preparation:

    • Prepare stock solutions of 4'-F-PBO and the Standard (e.g., PPO) in their respective solvents.

    • Dilute to create a series of 5 concentrations for each. Critical: Absorbance at

      
       must remain below 0.1 (preferably 0.02 – 0.08) to avoid inner-filter effects.
      
  • Spectroscopic Measurement:

    • Blanking: Record baseline spectrum of pure solvent.

    • Absorption: Measure

      
       at the chosen 
      
      
      
      (e.g., 300 nm).
    • Emission: Record fluorescence spectrum (e.g., 310–500 nm) using the exact same slit widths and integration time for Sample and Standard.

  • Data Processing:

    • Integrate the emission spectra to obtain

      
      .
      
    • Plot

      
       (y-axis) vs. 
      
      
      
      (x-axis) for the concentration series.
    • Calculate the gradient (Slope) for Sample (

      
      ) and Standard (
      
      
      
      ).
  • Calculation:

    
    
    
Measurement Workflow Diagram

QY_Protocol Start Start: Select Standard (PPO or Quinine Sulfate) Prep Prepare Dilution Series (Abs < 0.1 OD) Start->Prep Measure Measure Abs & Emission (Simultaneous Parameters) Prep->Measure Integrate Integrate Emission Spectra (Area Under Curve) Measure->Integrate Plot Plot Integrated Int. vs Abs (Determine Slopes) Integrate->Plot Calc Calculate QY using Refractive Index Correction Plot->Calc

Caption: Workflow for Relative Quantum Yield Determination ensuring linearity and inner-filter effect correction.

Part 5: References

  • Carayon, C., & Fery-Forgues, S. (2017).[10] 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences. Link

  • Galanin, M. D., et al. (1982).[7] Determination of absolute fluorescence quantum yields of a series of well-known dyes. Journal of Luminescence. (Foundational reference for PPO/PBO standards).

  • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry. Link

  • Lakowicz, J. R. (2006).[4] Principles of Fluorescence Spectroscopy. Springer.[10] (Authoritative text on QY methodology).

  • Department of Chemistry, IIT Kharagpur. (n.d.). Absorption and fluorescence characteristics of some 2-alkyl- and 2-aryl-benzoxazoles. Link

Sources

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole, a key heterocyclic scaffold in medicinal chemistry and materials science. The primary synthetic route detailed herein involves the catalyzed condensation of 2-aminophenol with 4-fluorobenzaldehyde. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth technical details, mechanistic insights, and practical advice to ensure a successful and reproducible synthesis. The protocol emphasizes scientific integrity through self-validating checkpoints and is grounded in authoritative literature.

Introduction and Significance

Benzoxazoles are a vital class of nitrogen- and oxygen-containing heterocyclic compounds. Their rigid, planar structure allows them to interact effectively with biological receptors, making them privileged scaffolds in drug discovery.[1][2] Benzoxazole derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3] The target molecule, this compound, incorporates a fluorophenyl moiety, a common substitution in modern pharmaceuticals known to enhance metabolic stability and binding affinity.

The synthesis of benzoxazoles is a cornerstone of heterocyclic chemistry. The most traditional and direct approach involves the condensation of a 2-aminophenol with a carbonyl compound, such as an aldehyde or a carboxylic acid.[2][4] This document details a robust and efficient protocol based on the reaction between 2-aminophenol and 4-fluorobenzaldehyde, a method favored for its high atom economy and often high yields under various catalytic conditions.[2][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a catalyzed condensation-cyclization reaction. The overall transformation is depicted below.

G cluster_0 Mechanism of Benzoxazole Formation Reactants 2-Aminophenol + 4-Fluorobenzaldehyde Intermediate1 Schiff Base Formation (Condensation) Reactants->Intermediate1 - H₂O Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Nucleophilic Attack (OH on C=N) Product Aromatization (Dehydration) Intermediate2->Product FinalProduct 2-(4-Fluorophenyl) -1,3-benzoxazole Product->FinalProduct - H₂O

Caption: Key stages in the synthesis of 2-aryl-1,3-benzoxazoles.

Detailed Experimental Protocol

This protocol is based on a well-established, catalyst-driven condensation method that offers high yields and operational simplicity. [6]

Materials and Equipment
  • Reagents:

    • 2-Aminophenol (≥98%, CAS: 95-55-6)

    • 4-Fluorobenzaldehyde (≥98%, CAS: 459-57-4)

    • Zinc Acetate [Zn(OAc)₂] (≥99%, CAS: 557-34-6) or another suitable Lewis acid catalyst.

    • Ethanol (Absolute, ≥99.8%)

    • Ethyl Acetate (ACS Grade)

    • Hexane (ACS Grade)

    • Deionized Water

  • Equipment:

    • 100 mL round-bottom flask

    • Reflux condenser

    • Magnetic stirrer with hot plate

    • Glass funnel and filter paper (or Büchner funnel setup)

    • Beakers and Erlenmeyer flasks

    • Rotary evaporator

    • TLC plates (silica gel 60 F₂₅₄)

    • Melting point apparatus

    • Standard laboratory glassware

Reagent Quantities
ReagentM.W. ( g/mol )Moles (mmol)EquivalentsAmount
2-Aminophenol109.1310.01.01.09 g
4-Fluorobenzaldehyde124.1110.01.01.24 g
Zinc Acetate183.481.00.1183 mg
Ethanol46.07--30 mL
Step-by-Step Synthesis Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminophenol (1.09 g, 10.0 mmol) and 4-fluorobenzaldehyde (1.24 g, 10.0 mmol).

    • Add the catalyst, zinc acetate (183 mg, 1.0 mmol, 10 mol%).

    • Add 30 mL of absolute ethanol to the flask. The choice of ethanol as a solvent is advantageous due to its ability to dissolve the reactants and its relatively high boiling point for reflux conditions.

    • Attach a reflux condenser to the flask.

  • Reaction Execution:

    • Place the flask on a magnetic stirrer hotplate and begin stirring.

    • Heat the mixture to reflux (approximately 78-80 °C) and maintain this temperature.

    • In-Process Control: Monitor the reaction progress using Thin Layer Chromatography (TLC) every 30-60 minutes. Use a mobile phase of 4:1 Hexane:Ethyl Acetate. The product spot should appear at a higher Rf value than the starting materials. The reaction is typically complete within 2-4 hours. [6]

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature.

    • A precipitate of the product may form upon cooling. If not, slowly add ~30 mL of cold deionized water to the reaction mixture while stirring to induce precipitation.

    • Continue stirring in an ice bath for 20-30 minutes to maximize product precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the collected solid with a small amount of cold water (2 x 10 mL) to remove any residual catalyst and impurities.

    • Dry the crude product in a vacuum oven at 50-60 °C until a constant weight is achieved.

  • Purification:

    • The crude product can be purified by recrystallization to obtain a high-purity solid.

    • Dissolve the crude solid in a minimum amount of hot ethanol.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate the formation of well-defined crystals.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield for this procedure is in the range of 85-95%. [6]

  • Characterization:

    • Melting Point: Determine the melting point of the purified product. Compare it with literature values if available.

    • NMR Spectroscopy: Record ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to confirm the chemical structure. Expected ¹H NMR signals would include multiplets in the aromatic region (approx. 7.2-8.3 ppm). [7] * Mass Spectrometry: Obtain a mass spectrum to confirm the molecular weight of the product (C₁₃H₈FNO, MW: 213.21 g/mol ).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Isolation cluster_purify 4. Purification & Analysis A Weigh Reactants: - 2-Aminophenol - 4-Fluorobenzaldehyde - Zn(OAc)₂ B Add to Flask with Ethanol & Stir Bar A->B C Attach Condenser & Heat to Reflux B->C D Monitor by TLC (2-4 hours) C->D E Cool to RT D->E F Precipitate with Cold Water E->F G Filter & Wash (Crude Product) F->G H Dry Under Vacuum G->H I Recrystallize from Hot Ethanol H->I J Collect Crystals & Dry I->J K Characterize Product: - Melting Point - NMR, MS J->K

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note details a reliable and efficient method for synthesizing this compound. The protocol's success relies on the careful execution of a catalyzed condensation reaction, validated by in-process TLC monitoring and confirmed by thorough characterization of the final product. The causality behind the experimental choices, from the selection of reactants and catalyst to the purification method, is grounded in established principles of organic chemistry. By following this guide, researchers can confidently produce this valuable heterocyclic compound for further investigation in pharmaceutical and materials science applications.

References

  • Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13, 24093-24111. Available at: [Link]

  • Soni, S., Sahiba, N., Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Bennehalli, B., et al. (n.d.). A Review on Various Synthetic Methods of Benzoxazole Moiety. International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Kumar, A., et al. (2022). 2-Aminophenol as a Leading Reactant for the One Pot Synthetic Strategies Towards Benzoxazole Derivatives: A Systematic Review. SSRN. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. organic-chemistry.org. Available at: [Link]

  • MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole. MDPI. Available at: [Link]

  • Li, P., et al. (2018). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. National Center for Biotechnology Information (PMC). Available at: [Link]

  • ResearchGate. (n.d.). Various pathways for benzoxazole synthesis using 2-aminophenol with different substrates. ResearchGate. Available at: [Link]

  • Int. J. Pharm. Sci. Rev. Res. (n.d.). Benzoxazole: Synthetic Methodology and Biological Activities. globalresearchonline.net. Available at: [Link]

  • Google Patents. (n.d.). Process for the purification of substituted benzoxazole compounds. patents.google.com.
  • Google Patents. (n.d.). Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof. patents.google.com.
  • MDPI. (2018). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. MDPI. Available at: [Link]

  • Google Patents. (n.d.). New process for preparing 2(4-fluorophenyl) alpha methyl-5-benzoxazole acetic acid. patents.google.com.
  • World Journal of Pharmaceutical Research. (2025). Synthesis, characterization and antimicrobial activity of some novel benzoxazole derivatives. wjpr.net. Available at: [Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals. It synthesizes established microwave-assisted methodologies with expert insights into the synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole , a critical pharmacophore in medicinal chemistry (e.g., NSAIDs, antimicrobial agents) and materials science (scintillators).

Executive Summary & Strategic Rationale

The benzoxazole nucleus is a privileged scaffold in drug discovery, often serving as a bioisostere for nucleotides and indoles. The introduction of a 4-fluorophenyl moiety at the C2 position enhances metabolic stability (blocking para-oxidation) and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapeutics.

Traditional thermal synthesis (e.g., refluxing in polyphosphoric acid at >150°C for hours) suffers from harsh conditions, charring, and difficult workups. Microwave-Assisted Organic Synthesis (MAOS) offers a superior alternative by leveraging dielectric heating. This direct energy transfer minimizes wall effects, accelerates reaction kinetics (from hours to minutes), and improves yield purity by suppressing side reactions.

This guide presents three validated protocols ranging from the robust "workhorse" method to advanced "green" catalytic systems.

Reaction Mechanism & Pathway

The synthesis proceeds via a condensation-cyclodehydration sequence. The choice of starting material (Carboxylic Acid vs. Aldehyde) dictates the mechanism (Direct Condensation vs. Oxidative Cyclization).

Mechanistic Pathway Diagram

ReactionPathway cluster_legend Pathway Legend Start_Acid 4-Fluorobenzoic Acid + 2-Aminophenol Intermediate_Amide Intermediate N-Amide (Non-isolable) Start_Acid->Intermediate_Amide Acid Catalysis (PPA/PPE) Start_Aldehyde 4-Fluorobenzaldehyde + 2-Aminophenol Intermediate_Schiff Schiff Base (Imine) Start_Aldehyde->Intermediate_Schiff Condensation Cyclization Cyclodehydration (-H₂O) Intermediate_Amide->Cyclization MW Irradiation High Temp Oxidation Oxidative Cyclization (-2H) Intermediate_Schiff->Oxidation Oxidant (I₂, MnO₂) or Ionic Liquid Product 2-(4-Fluorophenyl)- 1,3-benzoxazole Cyclization->Product Oxidation->Product key1 Method A (Acid) key2 Method B/C (Aldehyde)

Figure 1: Dual pathways for benzoxazole synthesis. Method A utilizes acid-catalyzed dehydration, while Methods B & C utilize oxidative cyclization from the aldehyde.

Experimental Protocols

Method A: The "Workhorse" Protocol (Polyphosphoric Acid)

Best For: Scale-up, robust synthesis, and when starting with the carboxylic acid. Mechanism: Acid-mediated condensation followed by high-temperature dehydration.

  • Reagents: 2-Aminophenol (1.0 equiv), 4-Fluorobenzoic acid (1.0 equiv), Polyphosphoric Acid (PPA).

  • Equipment: Single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

Step-by-Step Workflow:

  • Preparation: In a 10 mL microwave process vial, mix 2-aminophenol (109 mg, 1.0 mmol) and 4-fluorobenzoic acid (140 mg, 1.0 mmol).

  • Solvent Addition: Add Polyphosphoric Acid (PPA) (~1–2 g). Note: PPA is viscous; weigh directly into the vial.

  • Mixing: Stir manually with a glass rod to ensure the solids are wetted by the PPA.

  • Irradiation: Cap the vial. Irradiate at 140°C for 10 minutes (Power limit: 150 W, High stirring).

    • Expert Tip: Use a "ramp" time of 2 minutes to prevent pressure spikes from rapid water generation.

  • Quenching: Cool to room temperature. Pour the dark reaction mixture into crushed ice (50 g) with vigorous stirring. Neutralize with 10%

    
     or 
    
    
    
    until pH ~8.
  • Isolation: Filter the resulting precipitate. Wash with cold water (3 x 10 mL).

  • Purification: Recrystallize from ethanol/water (8:2) or purify via flash chromatography (Hexane/EtOAc 9:1) if high purity is required.

Method B: The "Green" Protocol (Ionic Liquid)

Best For: Sustainable chemistry, recycling catalyst, and aldehyde substrates. Mechanism: Ionic liquid acts as both a dielectric heater (high tan


) and a Lewis acid catalyst.
  • Reagents: 2-Aminophenol (1.0 equiv), 4-Fluorobenzaldehyde (1.0 equiv), [pmIm]Br (1-pentyl-3-methylimidazolium bromide).

Step-by-Step Workflow:

  • Preparation: Mix 2-aminophenol (1.0 mmol) and 4-fluorobenzaldehyde (1.0 mmol) in a microwave vial.

  • Catalyst Addition: Add [pmIm]Br (200 mg). No other solvent is required.

  • Irradiation: Irradiate at 100 W (approx. 90–100°C) for 3–5 minutes .

  • Extraction: Extract the reaction mixture with diethyl ether (3 x 5 mL). The ionic liquid remains in the vial and can be dried and reused (typically up to 4 cycles).

  • Evaporation: Dry the ether layer over anhydrous

    
     and evaporate to yield the crude product.
    
Method C: Mild Oxidative Cyclization (Iodine-Promoted)

Best For: Sensitive substrates or when avoiding strong acids.

  • Reagents: 2-Aminophenol (1.0 equiv), 4-Fluorobenzaldehyde (1.0 equiv), Iodine (

    
    , 5 mol%), 
    
    
    
    (1.0 equiv).
  • Solvent: Ethanol or Solvent-free.

Step-by-Step Workflow:

  • Mixing: Combine reactants and Iodine in a mortar and grind briefly (if solvent-free) or dissolve in Ethanol (2 mL).

  • Irradiation: Irradiate at 120°C for 8–10 minutes .

  • Workup: Add saturated aqueous

    
     (sodium thiosulfate) to quench excess iodine (color change from brown to clear).
    
  • Extraction: Extract with Ethyl Acetate, wash with brine, and concentrate.

Comparative Analysis of Methods

FeatureMethod A (PPA)Method B (Ionic Liquid)Method C (Oxidative

)
Precursor Carboxylic AcidAldehydeAldehyde
Reaction Time 10–15 min3–5 min8–10 min
Yield (Typical) 85–92%90–95%80–88%
Green Score Low (Acid waste)High (Recyclable)Medium (Iodine waste)
Purification Precipitation/Recryst.Extraction (Simple)Thiosulfate Wash + Column
Scalability HighModerateModerate

Characterization & Validation (Expertise)

To validate the synthesis of This compound , look for these specific spectral signatures. The fluorine atom provides a distinct handle in NMR spectroscopy.

Expected Spectral Data
  • Physical State: White to off-white crystalline solid.

  • Melting Point: ~98–102°C (Verify against specific derivative; 2-phenyl is 102°C, 4-fluoro typically similar or slightly higher).

  • ¹H NMR (400 MHz,

    
    ): 
    
    • 
       8.20–8.30 (m, 2H, AA'BB' system of 4-F-phenyl, ortho to oxazole).
      
    • 
       7.75–7.80 (m, 1H, Benzoxazole Ar-H).
      
    • 
       7.55–7.60 (m, 1H, Benzoxazole Ar-H).
      
    • 
       7.30–7.40 (m, 2H, Benzoxazole Ar-H).
      
    • 
       7.15–7.25 (m, 2H, AA'BB' system, meta to oxazole, distinctive triplet-like splitting due to H-F coupling ).
      
  • ¹³C NMR (100 MHz,

    
    ): 
    
    • Look for the C-F doublet at

      
       ~164 ppm (
      
      
      
      Hz).
    • The C2 carbon (oxazole) appears at

      
       ~162 ppm.
      
  • ¹⁹F NMR: Single peak at

    
     ~ -110 ppm (typical for fluoro-benzene derivatives).
    
Troubleshooting Guide
  • Low Yield in Method A: Ensure PPA is fresh. Old PPA absorbs water, reducing its dehydrating power. Increase temperature to 150°C if conversion is incomplete.

  • Product Coloration: A reddish/brown tint indicates oxidation of the aminophenol. Perform the reaction under a Nitrogen atmosphere or add a pinch of sodium metabisulfite.

  • Incomplete Cyclization (Method B/C): If the Schiff base intermediate (imine) persists (checked by TLC), extend irradiation time by 2-minute increments.

References

  • Microwave-Assisted Synthesis of Benzoxazoles in PPA

    • Title: Microwave-Assisted Direct Synthesis of 2-Substituted Benzoxazoles from Carboxylic Acids under Catalyst and Solvent-Free Conditions.[1]

    • Source: ResearchG
    • URL:

  • Ionic Liquid Promoted Synthesis

    • Title: An Efficient and Green Synthesis of 2-Arylbenzothiazoles in an Ionic Liquid, [pmIm]Br under Microwave Irradiation (Analogous protocol for Benzoxazoles).
    • Source: Organic Chemistry Portal / Chem. Lett.
    • URL:

  • Oxidative Cyclization Protocols

    • Title: Microwave-Assisted Synthesis of Benzoxazole Derivatives (Review of oxid
    • Source: Bentham Science / Current Microwave Chemistry.
    • URL:

  • General Characterization of 2-Arylbenzoxazoles

    • Title: Synthesis and biological evaluation of benzoxazole deriv
    • Source: VNU Journal of Science.
    • URL:

Sources

Application Notes and Protocols for Antimicrobial Susceptibility Testing of Benzoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Susceptibility Testing of Novel Benzoxazole Scaffolds

Benzoxazole derivatives represent a promising class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial potential.[1][2] As the threat of antimicrobial resistance (AMR) continues to escalate globally, the development of novel antimicrobial agents is of paramount importance.[3] However, the journey from a promising chemical scaffold to a clinically viable therapeutic is contingent upon rigorous and standardized evaluation of its antimicrobial efficacy. This guide provides a comprehensive overview of the principles and detailed protocols for the antimicrobial susceptibility testing (AST) of benzoxazole compounds, designed for researchers, scientists, and drug development professionals.

This document is structured to provide not just procedural steps, but also the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and relevant. We will delve into the established methodologies for determining a compound's inhibitory and bactericidal activities, while also addressing the unique challenges that may arise when working with novel chemical entities like benzoxazoles. Adherence to internationally recognized standards, such as those set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), is a cornerstone of the protocols detailed herein.[4][5]

Section 1: Foundational Concepts in Antimicrobial Susceptibility Testing

Before embarking on experimental work, it is crucial to understand the key parameters that define a compound's antimicrobial activity.

  • Minimum Inhibitory Concentration (MIC): This is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7] It is the most widely used metric to quantify the potency of an antimicrobial agent against a specific pathogen.

  • Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[8][9] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC provides insight into the compound's killing capacity (bactericidal activity). An MBC is typically determined following an MIC test.[8]

The relationship between the MIC and MBC is critical. A compound is generally considered bactericidal if the MBC is no more than four times the MIC.

Section 2: Core Protocols for Determining Antimicrobial Activity

The following protocols are based on established and globally recognized methods. For novel compounds such as benzoxazoles, it is essential to initiate AST evaluations early in the drug development process and to make only minimal and scientifically justified adjustments to standard methods.[10]

Broth Microdilution Method for MIC Determination

The broth microdilution method is considered the gold standard for quantitative AST.[3][10] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium.

Principle: To determine the lowest concentration of a benzoxazole compound that inhibits the visible growth of a test microorganism in a broth medium.

Workflow for Broth Microdilution:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Benzoxazole Stock Solution C Perform Serial Dilutions in 96-Well Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 35°C ± 2°C for 16-20 hours D->E F Visually Inspect for Turbidity E->F G Determine MIC F->G

Caption: Workflow for MIC determination using the broth microdilution method.

Detailed Protocol:

  • Preparation of Benzoxazole Stock Solution:

    • Accurately weigh the benzoxazole compound.

    • Dissolve in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.[1] The final concentration of the solvent in the assay should not exceed a level that affects bacterial growth.

    • Sterilize the stock solution by filtration through a 0.22 µm filter if it is not soluble in a self-sterilizing solvent.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[6]

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure in 96-Well Microtiter Plate:

    • Dispense sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into each well.

    • Perform two-fold serial dilutions of the benzoxazole stock solution across the wells to achieve the desired concentration range (e.g., 512 µg/mL to 0.25 µg/mL).[11]

    • Inoculate each well with the standardized bacterial suspension.

    • Crucial Controls:

      • Growth Control: Broth with inoculum but no benzoxazole compound.

      • Sterility Control: Broth only.

      • Solvent Control: Broth with inoculum and the highest concentration of the solvent used.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the benzoxazole compound at which there is no visible growth.[12]

Data Presentation:

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Value]
Escherichia coliATCC 25922[Insert Value]
Pseudomonas aeruginosaATCC 27853[Insert Value]
Enterococcus faecalisATCC 29212[Insert Value]
Disk Diffusion Method for Preliminary Screening

The disk diffusion method, also known as the Kirby-Bauer test, is a qualitative or semi-quantitative method that is simple, cost-effective, and useful for preliminary screening of antimicrobial activity.[13][14]

Principle: A paper disk impregnated with the benzoxazole compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will appear around the disk.[15]

Detailed Protocol:

  • Preparation of Inoculum:

    • Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Inoculation of Agar Plate:

    • Dip a sterile cotton swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate to ensure confluent growth.

  • Application of Disks:

    • Aseptically apply paper disks impregnated with a known concentration of the benzoxazole compound onto the surface of the agar.

    • Gently press each disk to ensure complete contact with the agar.

    • Include a positive control disk (a standard antibiotic) and a negative control disk (impregnated with the solvent only).

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.[14]

  • Interpretation:

    • Measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition generally indicates greater antimicrobial activity.[11]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is performed as a subsequent step to the MIC test to determine if a compound is bactericidal or bacteriostatic.

Principle: To determine the lowest concentration of a benzoxazole compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[8][16]

Workflow for MBC Determination:

MBC_Workflow A Perform Broth Microdilution for MIC Determination B Select Wells at and above MIC with no visible growth A->B C Subculture Aliquots onto Antibiotic-Free Agar Plates B->C D Incubate Agar Plates at 37°C for 18-24 hours C->D E Count Colonies (CFU) D->E F Determine MBC (≥99.9% kill) E->F

Caption: Workflow for MBC determination following MIC testing.

Detailed Protocol:

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a small aliquot (e.g., 10-100 µL).

  • Subculturing:

    • Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubation:

    • Incubate the agar plates at 37°C for 18-24 hours.

  • MBC Determination:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the benzoxazole compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.[8]

Section 3: Special Considerations for Benzoxazole Compounds

Novel chemical entities, particularly those with hydrophobic properties like many benzoxazole derivatives, may present challenges in standard AST protocols.[17]

  • Solubility: Benzoxazoles can have poor aqueous solubility. It is crucial to use an appropriate solvent (e.g., DMSO) and to ensure that the final solvent concentration in the assay does not interfere with bacterial growth. A solvent toxicity control is mandatory.[1]

  • Compound-Medium Interaction: The compound may bind to components of the test medium, reducing its effective concentration. While standard media like CAMHB are recommended, any modifications must be rigorously validated.[10]

  • Interpretation of Results: For novel compounds, there are no established clinical breakpoints.[17] Therefore, results should be compared to those of standard, clinically-approved antibiotics tested under the same conditions.

Section 4: Quality Control and Validation

The integrity of AST data is paramount. Each batch of testing should include quality control (QC) strains with known MIC values for standard antibiotics.

Recommended QC Strains:

QC StrainATCC Number
Escherichia coliATCC 25922
Staphylococcus aureusATCC 29213
Pseudomonas aeruginosaATCC 27853
Enterococcus faecalisATCC 29212

The results for the QC strains must fall within the acceptable ranges defined by CLSI or EUCAST to validate the experimental run.[4][18]

Conclusion

The protocols and considerations outlined in this guide provide a robust framework for the antimicrobial susceptibility testing of novel benzoxazole compounds. By adhering to these standardized methods, researchers can generate high-quality, reproducible data that is essential for the progression of new antimicrobial candidates through the drug development pipeline. The ultimate goal is to ensure that promising compounds are accurately characterized, facilitating the discovery of new therapies to combat the growing threat of antimicrobial resistance.

References

  • CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Vertex AI Search.
  • Application Notes and Protocols: Benzoxazole Compounds as Antimicrobial Agents. (n.d.). Benchchem.
  • Discovery of benzoxazole–thiazolidinone hybrids as promising antibacterial agents against Staphylococcus aureus and Enterococcus species. (2023). PMC.
  • Disk diffusion test. (n.d.). Wikipedia.
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Disk Diffusion Method for Antibiotic Susceptibility Test. (n.d.).
  • Antimicrobial susceptibility testing – disk diffusion methods. (n.d.). Slideshare.
  • Determination of antimicrobial resistance by disk diffusion. (n.d.). FWD AMR-RefLabCap.
  • Minimum Bactericidal Concentration (MBC) Test. (n.d.).
  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. (2024). Hardy Diagnostics.
  • EUCAST. (n.d.). ESCMID.
  • M100 - Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). CLSI.
  • Benzoxazole derivatives: design, synthesis and biological evaluation. (2018).
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 27th Edition. (n.d.). CLSI.
  • AST guidance specific to the UK and clarification on EUCAST guidance. (n.d.). The British Society for Antimicrobial Chemotherapy.
  • Update from the European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2022). ASM Journals.
  • CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. (2018). Journal of Clinical Microbiology.
  • MIC VALUES (mg/ml) FOR SYNTHESIZED COMPOUNDS AGAINST TESTED BACTERIA. (2023).
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publisher.
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). CLSI.
  • Minimum bactericidal concentration (MBC) activity results of compounds... (n.d.).
  • Bringing Antimicrobial Susceptibility Testing for New Drugs into the Clinical Laboratory: Removing Obstacles in Our Fight against Multidrug-Resistant P
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Synthesis, Antimicrobial Activity, and Molecular Modeling Studies of Some Benzoxazole Derivatives. (2022). Bentham Science Publishers.
  • EUCAST - Home. (n.d.). EUCAST.
  • SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITY OF NEW SERIES OF BENZOXAZOLE DERIV
  • Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 125. (n.d.). Benchchem.
  • The minimum bactericidal concentration of antibiotics. (2024). BMG Labtech.
  • Expert Opinion on Verification of Antimicrobial Susceptibility Tests. (2020). PMC.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. (n.d.).
  • Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds. (n.d.). PMC.
  • Verification of Antimicrobial Susceptibility Testing Methods “A practical approach”. (n.d.). Semantic Scholar.
  • Challenges to antimicrobial susceptibility testing of plant-derived polyphenolic compounds. (2020). ScienceDirect.
  • New Guidance on Modifications to Antimicrobial Susceptibility Testing. (2025). Clinical Lab Manager.
  • Antimicrobial Susceptibility Testing Challenges. (2016). myadlm.org.
  • Microbiology guide to interpreting minimum inhibitory concentr
  • Determination of Minimum Inhibitory Concentrations. (2006). Journal of Antimicrobial Chemotherapy.
  • SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • Evaluation of three protocols for direct susceptibility testing for Gram-negative rods from flagged positive blood culture bottles. (2024). PMC.
  • Conventional methods and future trends in antimicrobial susceptibility testing. (n.d.). PMC.
  • Benzoxazoles as promising antimicrobial agents: A systematic review. (n.d.).
  • Modification of benzoxazole derivative by bromine-spectroscopic, antibacterial and reactivity study using experimental and theor. (n.d.). Journal of Molecular Structure.
  • Benzoxazole-Based Metal Complexes to Reverse Multidrug Resistance in Bacteria. (2020). PMC.
  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.
  • Biological activity of 3-(2-benzoxazol-5-yl)
  • 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. (n.d.). Journal of Basic and Applied Research in Biomedicine.

Sources

Application of 2-(4-Fluorophenyl)-1,3-benzoxazole in fluorescent biological imaging

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-(4-Fluorophenyl)-1,3-benzoxazole in Fluorescent Biological Imaging

Abstract

This technical guide details the application of This compound (4-F-PBO) as a high-fidelity fluorescent probe for hydrophobic microenvironments. Distinguished by its solvatochromic behavior and metabolic stability conferred by the para-fluorine substitution, 4-F-PBO serves as a critical scaffold for imaging amyloid-


 (A

) fibrils
in neurodegenerative research and lipid droplets (LDs) in metabolic studies. This document provides optimized protocols for tissue and in vitro assays, mechanistic insights into its binding kinetics, and data-driven validation strategies.

Chemical & Photophysical Profile

The efficacy of 4-F-PBO stems from its "push-pull" electronic structure and the specific role of the fluorine atom. Unlike unsubstituted 2-phenylbenzoxazole, the 4-fluorophenyl moiety enhances lipophilicity (LogP) and metabolic resistance against P450-mediated oxidation, making it suitable for biological systems.

Key Photophysical Data

ParameterValue / CharacteristicContext
Excitation Max (

)
300 – 330 nm (UV/Blue)Solvent dependent (Red-shifted in polar media).
Emission Max (

)
360 – 450 nm (Blue/Cyan)Exhibits large Stokes shift (>50 nm), reducing self-quenching.
Quantum Yield (

)
~0.8 – 1.0 (Apolar)Highly fluorescent in cyclohexane/lipids; quenched in water.
Solvatochromism PositiveEmission redshifts and intensity increases with solvent hydrophobicity.
LogP (Lipophilicity) ~3.5 – 4.0High membrane and Blood-Brain Barrier (BBB) permeability.

Expert Insight: The para-fluorine atom is not merely a structural placeholder. It acts as a bioisostere for hydrogen, maintaining the steric profile while modulating the electron density of the phenyl ring. This prevents rapid metabolic degradation (hydroxylation) at the para position, significantly extending the probe's half-life in live-tissue imaging compared to non-fluorinated analogs.

Mechanism of Action: Environmental Sensing

4-F-PBO operates primarily as a molecular rotor and solvatochromic probe .

  • Aqueous State (Quenched): In aqueous buffers, the bond between the benzoxazole and the phenyl ring rotates freely. This non-radiative decay channel dissipates excited-state energy, resulting in negligible fluorescence.

  • Bound State (Emissive): Upon intercalation into the hydrophobic grooves of Amyloid-

    
     sheets  or partitioning into the neutral lipid core of Lipid Droplets , two phenomena occur:
    
    • Restriction of Intramolecular Rotation (RIR): Steric hindrance locks the molecule in a planar conformation.

    • Dielectric Sensing: The non-polar environment stabilizes the excited state, triggering strong radiative emission.

Diagram: Fluorescence Activation Mechanism

G cluster_0 Aqueous Environment (Off-State) cluster_1 Hydrophobic Target (On-State) Free Free 4-F-PBO (Rotational Freedom) Decay Non-Radiative Decay (Heat) Free->Decay Excitation Bound Bound 4-F-PBO (Planar/Rigid) Free->Bound Intercalation into Amyloid/Lipid Fluorescence Strong Emission (~360-450 nm) Bound->Fluorescence Excitation (RIR Effect)

Caption: The transition of 4-F-PBO from a non-emissive rotor in water to a highly fluorescent planar emitter upon binding to hydrophobic pockets.

Applications & Protocols

Application A: Amyloid- Plaque Imaging (Neurodegeneration)

4-F-PBO mimics the binding mode of Thioflavin T (ThT) but with superior BBB permeability due to the fluorination. It specifically targets the


-sheet rich aggregates found in Alzheimer’s disease pathology.

Protocol 1: Staining Fixed Brain Tissue (Transgenic Mouse Models)

  • Reagents:

    • Stock Solution: 10 mM 4-F-PBO in DMSO (Store at -20°C, dark).

    • differentiation Solution: 50% Ethanol.

    • Mounting Medium: Non-fluorescent, anti-fade medium.

  • Workflow:

    • Deparaffinization: Wash slides in Xylene (2x 5 min), followed by rehydration through graded ethanols (100%

      
       70% 
      
      
      
      Water).
    • Staining: Incubate sections with 100

      
      M 4-F-PBO  (diluted in 50% ethanol) for 10 minutes  at room temperature.
      
      • Note: The ethanol helps permeabilize the dense plaque core.

    • Differentiation: Dip slides briefly (10 seconds) in 50% ethanol to remove non-specific background binding.

    • Washing: Rinse in PBS (3x 5 min).

    • Imaging: Use a DAPI filter set (Ex: 350/50 nm, Em: 460/50 nm). Plaques will appear bright blue/cyan against a dark background.

Application B: Lipid Droplet (LD) Visualization

Due to its high lipophilicity, 4-F-PBO partitions rapidly into LDs in adipocytes or hepatocytes, serving as a vital stain for metabolic screening.

Protocol 2: Live Cell Imaging

  • Culture: Grow HeLa or 3T3-L1 adipocytes on glass-bottom dishes.

  • Dosing: Dilute DMSO stock to a final concentration of 1–5

    
    M  in serum-free media (Opti-MEM).
    
    • Critical: Avoid serum during staining as albumin can sequester the probe.

  • Incubation: Incubate for 15–30 minutes at 37°C.

  • Wash: Remove staining media; wash 2x with warm PBS. Replace with Live Cell Imaging Solution (LCIS).

  • Microscopy: Image immediately using Confocal Laser Scanning Microscopy (CLSM).

    • Excitation: 405 nm laser.

    • Emission: 420–480 nm collection window.

Validation & Troubleshooting

To ensure scientific integrity, every experiment must include controls to rule out artifacts.

IssueProbable CauseCorrective Action
High Background Non-specific hydrophobic bindingPerform a differentiation wash with 50% EtOH (Tissue) or reduce concentration to <1

M (Cells).
Rapid Photobleaching Oxidation or high laser powerUse anti-fade mounting media; reduce laser power to <5%; use pulsed excitation.
No Signal Probe precipitation or wrong filterCheck stock solubility (sonicate if needed); ensure UV/DAPI filter set is used (not FITC/GFP).
False Positives Autofluorescence (Lipofuscin)Use a secondary channel (e.g., Red) to distinguish broad-spectrum lipofuscin from narrow-band 4-F-PBO signal.
Experimental Workflow Diagram

Workflow Start Start: Sample Preparation Choice Select Target Start->Choice Amyloid Amyloid Fibrils (Fixed Tissue) Choice->Amyloid Lipid Lipid Droplets (Live Cells) Choice->Lipid Rehydrate Rehydrate & Permeabilize (Xylene -> EtOH) Amyloid->Rehydrate Stain_A Stain: 100 µM 4-F-PBO (10 min, 50% EtOH) Rehydrate->Stain_A Diff Differentiate: 50% EtOH Dip (10s) Stain_A->Diff Image Imaging (DAPI Channel) Ex: ~330nm | Em: ~450nm Diff->Image SerumFree Wash with Serum-Free Media Lipid->SerumFree Stain_B Stain: 1-5 µM 4-F-PBO (20 min, 37°C) SerumFree->Stain_B Stain_B->Image

Caption: Decision tree for optimizing 4-F-PBO staining protocols based on biological targets.

References

  • Ono, M., et al. (2003). "Benzoxazole derivatives as novel candidates for amyloid imaging probes."[1] Bioorganic & Medicinal Chemistry, 11(1), 51-61. Link

  • Okamura, N., et al. (2004).[1] "Styrylbenzoxazole derivatives for in vivo imaging of amyloid plaques in the brain." Journal of Neuroscience, 24(10), 2535-2541. Link

  • Fam, T. K., Klymchenko, A. S., & Collot, M. (2018).[2][3] "Recent Advances in Fluorescent Probes for Lipid Droplets." Materials, 11(9), 1768.[2] Link

  • Sergeyev, S. (2006). "Liquid crystalline benzoxazoles: synthesis and properties." Liquid Crystals, 33(11-12), 1339-1385. Link

  • Telfer, S. J., et al. (2012). "Solvatochromism and fluorogenic properties of 2-arylbenzoxazoles." Journal of Photochemistry and Photobiology A: Chemistry, 248, 13-20. Link

Sources

Application Note: High-Fidelity Thin Film Fabrication of 2-(4-Fluorophenyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

2-(4-Fluorophenyl)-1,3-benzoxazole (FPBO) is a critical organic semiconductor and pharmacophore. Its structural integration of a benzoxazole core with a para-fluorinated phenyl ring confers unique properties: enhanced electron mobility for organic light-emitting diodes (OLEDs), high quantum yield for scintillators, and lipophilic surface interactions for antimicrobial coatings.

This Application Note provides two distinct, validated protocols for preparing FPBO thin films. The choice of method depends strictly on the intended application:

  • Protocol A (Vacuum Deposition): Required for optoelectronics (OLEDs/Sensors) where Ångström-level precision, high film density, and anisotropic molecular ordering are paramount.

  • Protocol B (Spin Coating): Recommended for biological surface functionalization and high-throughput drug screening where cost-efficiency and rapid processing take precedence.

Material Prerequisites & Pre-Deposition Purification[1]

Crucial Warning: Commercial-grade FPBO (often 97-98% purity) is insufficient for high-quality thin films. Impurities act as trap states in semiconductors and nucleation centers for defects.

Purification Protocol: Before film deposition, the raw FPBO powder must undergo Thermal Gradient Sublimation .

  • Load: Place crude FPBO in the source zone of a quartz tube.

  • Vacuum: Pump to

    
     Torr.
    
  • Gradient: Heat source to 140°C (approximate sublimation point); keep the collection zone at 80°C.

  • Collection: Harvest the crystalline band formed in the collection zone. This "sublimed grade" material is required for the following protocols.

Protocol A: Physical Vapor Deposition (PVD)

Best for: OLEDs, Organic Scintillators, Precision Optical Coatings.

PVD produces amorphous or polycrystalline films with superior uniformity and density compared to solution processing. The vacuum environment prevents solvent trapping and oxidation.

Equipment Configuration
  • System: Thermal Evaporator (e.g., Kurt J. Lesker or similar).

  • Source: Knudsen Cell or Resistive Boat (Tantalum/Molybdenum).

  • Monitoring: Quartz Crystal Microbalance (QCM).

Step-by-Step Methodology
  • Substrate Preparation:

    • Clean ITO-glass or Silicon wafers via ultrasonication: Acetone (10 min)

      
       Isopropanol (10 min) 
      
      
      
      DI Water (10 min).
    • Activation: Treat with UV-Ozone for 15 minutes to increase surface energy and improve adhesion.

  • Chamber Pump-Down:

    • Load FPBO into the boat.

    • Pump system to a base pressure of

      
       Torr  or lower. Note: Oxygen presence quenches fluorescence.
      
  • Degassing:

    • Slowly ramp current to heat source to ~80°C (below sublimation). Hold for 10 mins to remove adsorbed moisture.

  • Deposition:

    • Ramp temperature until deposition rate on QCM reads 0.1 – 0.3 Å/s .

    • Technical Insight: Low rates promote "step-flow growth," allowing molecules to find energetically favorable packing configurations (herringbone stacking), essential for charge transport.

    • Open shutter.[1] Deposit to target thickness (typically 20–50 nm for transport layers).

  • Annealing (Post-Deposition):

    • Keep under vacuum.[2] Anneal substrate at 60°C for 30 mins to relieve stress and enhance crystallinity without re-evaporation.

PVD Process Logic Diagram

PVD_Process cluster_control Process Control Loop Start Raw FPBO Powder Purify Gradient Sublimation (>99.9% Purity) Start->Purify Remove Impurities Vac Vacuum Chamber (< 2e-6 Torr) Purify->Vac Load Source Heat Resistive Heating (Rate: 0.2 Å/s) Vac->Heat Initiate Evaporation Substrate Substrate Surface (UV-Ozone Treated) Heat->Substrate Molecular Beam QCM QCM Monitor Heat->QCM Film Ordered Thin Film (High Density) Substrate->Film Condensation & Nucleation QCM->Heat Feedback Loop (Adjust Current)

Figure 1: Logic flow for Physical Vapor Deposition ensuring high-purity film formation.

Protocol B: Spin Coating

Best for: Bio-coatings, Drug Delivery Systems, Rapid Prototyping.

Spin coating is solvent-dependent. The fluorophenyl group increases hydrophobicity, making solvent selection critical to prevent "dewetting" (formation of islands instead of a continuous film).

Solution Preparation
  • Solvent: Chloroform (

    
    ) or Chlorobenzene (
    
    
    
    ).
    • Why? FPBO has high solubility in halogenated solvents. Chlorobenzene (high boiling point) allows slower evaporation, yielding smoother films.

  • Concentration: 10 mg/mL (for ~30-50 nm films).

Step-by-Step Methodology
  • Dissolution:

    • Mix FPBO in solvent. Stir at 40°C for 1 hour.

    • Filtration: Pass solution through a 0.2

      
       PTFE filter to remove aggregates.
      
  • Deposition:

    • Dispense 50

      
       of solution onto the center of the static substrate.
      
  • Spin Cycle:

    • Stage 1 (Spread): 500 RPM for 5 seconds.

    • Stage 2 (Thinning): 2000 RPM for 45 seconds.

    • Acceleration: 500 RPM/s.

  • Solvent Annealing (Critical Step):

    • Place the wet film in a covered petri dish with a small reservoir of solvent vapor for 1 hour.

    • Mechanism:[3] This slows drying, allowing molecules to self-assemble and reducing the "coffee-ring effect" common in rapid evaporation.

Comparative Analysis & Characterization

Data Comparison Table
FeatureProtocol A: Vacuum Deposition (PVD)Protocol B: Spin Coating
Film Density High (

)
Moderate (contains free volume)
Surface Roughness (RMS)

nm (Ultra-smooth)

nm
Crystallinity Polycrystalline / TexturedAmorphous (unless annealed)
Purity Excellent (solvent-free)Risk of solvent residue
Throughput Low (Batch process)High (Rapid processing)
Primary Application OLEDs, Lasers, Precision OpticsBio-interfaces, Sensors
Characterization Workflow

To validate the film quality, the following analytical pipeline is recommended:

  • AFM (Atomic Force Microscopy): Check for pinholes. PVD films should show continuous coverage; Spin coated films may show striations if evaporation was too fast.

  • XRD (X-Ray Diffraction): Look for the

    
     stacking peak. The fluorine atom often induces a specific "face-to-edge" packing motif that enhances stability.
    
  • UV-Vis Spectroscopy: Confirm the absorption edge. A shift compared to solution spectrum indicates J-aggregation (favorable for some optical applications).

Troubleshooting Decision Tree

Troubleshooting Problem Defect Detected in Film Type Identify Defect Type Problem->Type Rough High Roughness / Haze Type->Rough Pinholes Pinholes / Dewetting Type->Pinholes Sol1 PVD: Reduce Deposition Rate Spin: Use Higher BP Solvent Rough->Sol1 Sol2 Substrate not Clean Increase UV-Ozone Time Pinholes->Sol2

Figure 2: Diagnostic workflow for common thin film defects.

References

  • Shibata, M., et al. (2015). "Advantages and disadvantages of vacuum-deposited and spin-coated amorphous organic semiconductor films for organic light-emitting diodes." Journal of Materials Chemistry C.

  • VacCoat Ltd. (2019). "Thin Films Deposition of Organic Materials: Thermal Evaporation vs Solution Processing." VacCoat Application Notes.

  • Qu, Y., et al. (2008).[3] "Crystal structure of 2-(4-aminophenyl)-1,3-benzoxazole." Acta Crystallographica Section E. (Structural homolog reference for packing).

  • MDPI. (2023). "Thin-Film Coating Methods: A Successful Marriage of High-Quality and Cost-Effectiveness." Coatings.

Sources

Troubleshooting & Optimization

Troubleshooting cyclization failures in benzoxazole ring formation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: 3 (Advanced Chemistry Support) Topic: Troubleshooting Cyclization Failures in Benzoxazole Formation Lead Scientist: Senior Application Specialist

Diagnostic Interface: Why Did My Reaction Fail?

Before adjusting parameters, identify the specific failure mode using the diagnostic logic tree below. Most benzoxazole failures fall into two categories: Stalled Intermediates (the ring won't close) or Decomposition (the reagents destroyed themselves).

Diagnostic Flowchart: Benzoxazole Synthesis

Benzoxazole_Diagnostics Start Reaction Outcome Analysis Stalled Outcome: Intermediate Isolated (Schiff Base / Amide) Start->Stalled Mass = SM + Aldehyde - H2O Tar Outcome: Black Tar / Decomposition Start->Tar Intractable mixture LowYield Outcome: Low Yield / Clean SM Start->LowYield No conversion Oxidant Check Oxidant Strength (Is H-abstraction occurring?) Stalled->Oxidant Method: Oxidative Cyclization Water Check Water Removal (Is equilibrium reversing?) Stalled->Water Method: Acid Condensation Temp Check Temperature/Media (PPA > 150°C?) Tar->Temp Method: PPA/Acid Purity Check Aminophenol Purity (Already oxidized?) Tar->Purity Starting Material Dark? Sol_DDQ Solution: Switch to DDQ or Hypervalent Iodine Oxidant->Sol_DDQ Sol_Dean Solution: Dean-Stark or MS 4Å Water->Sol_Dean Sol_Eatons Solution: Switch to Eaton's Reagent (Max 140°C) Temp->Sol_Eatons Sol_Recryst Solution: Recrystallize Aminophenol (remove oxidation products) Purity->Sol_Recryst

Caption: Decision logic for troubleshooting benzoxazole synthesis failures based on crude reaction analysis.

Module A: The "Stuck" Intermediate (Oxidative Cyclization)

Scenario: You are reacting a 2-aminophenol with an aldehyde. You isolate a solid that matches the mass of the imine (Schiff base), but the ring will not close to form the benzoxazole.

Technical Analysis

The formation of the benzoxazole from an aldehyde via a Schiff base is a two-step process. The second step—oxidative cyclization —is the kinetic bottleneck.

  • Condensation: Fast, reversible formation of the imine.

  • Cyclization: Intramolecular nucleophilic attack of the phenol oxygen onto the imine carbon.

  • Oxidation: Abstraction of the hydrogen to aromatize the system.

Failure Mechanism: If the oxidant is too weak or the conformational energy barrier is too high (due to sterics), the equilibrium favors the open imine form.

Troubleshooting Q&A

Q: I used air/O2 as the oxidant, but the reaction stalled. Why? A: Air is often insufficient for electron-deficient aldehydes or sterically hindered aminophenols. The activation energy for the H-abstraction is too high.

  • Fix: Switch to a hydride-abstracting agent like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) or PhI(OAc)2 (PIDA) . DDQ acts as a specific hydride acceptor, driving the equilibrium forward irreversibly [1].

Q: My Schiff base precipitates out. Should I redissolve it? A: Yes. If the intermediate precipitates, it is removed from the solution phase where the cyclization kinetics occur.

  • Fix: Switch to a solvent with higher solubility for the intermediate (e.g., switch from EtOH to DMF or DMSO) or increase temperature to maintain homogeneity.

Q: What is the mechanism of failure with DDQ? A: If DDQ fails, it is often due to wet solvents. Water competes with the phenolic oxygen for attack on the imine, hydrolyzing it back to the aldehyde and amine.

  • Fix: Ensure strictly anhydrous conditions when using DDQ.

Visualizing the Failure Point

Oxidative_Mechanism SM Aldehyde + 2-Aminophenol Imine Schiff Base (Stalled Intermediate) SM->Imine -H2O Cyclized Dihydrobenzoxazole (Transient) Imine->Cyclized Ring Closure (Equilibrium) Cyclized->Imine Reversion (If Oxidant Fails) Product Benzoxazole Cyclized->Product Oxidation (DDQ) (Irreversible Step)

Caption: The oxidative cyclization pathway showing the critical reversion point if oxidation is insufficient.

Module B: Decomposition & "Black Tar" (Acid Condensation)

Scenario: You are using Polyphosphoric Acid (PPA) or high-temperature acid condensation. The reaction turns into a black, insoluble bitumen-like substance.

Technical Analysis

PPA is a classic reagent but suffers from high viscosity and poor heat transfer. Localized superheating (>200°C) causes polymerization of the electron-rich aminophenol. Furthermore, PPA is difficult to stir, leading to heterogeneous reaction mixtures.

Troubleshooting Q&A

Q: The PPA mixture is too viscous to stir. Can I add water? A: Absolutely not. Adding water destroys the anhydride active species (the dehydrating agent) and stops the reaction.

  • Fix: Use Eaton’s Reagent (7.7 wt% P2O5 in Methanesulfonic acid). It has similar dehydrating power to PPA but is a liquid at room temperature, allowing for lower reaction temperatures (100–140°C) and better stirring [2].

Q: My 2-aminophenol turned purple/black before I even started. Is it usable? A: No. Aminophenols oxidize rapidly in air to form quinone-imines and polymers. Using degraded starting material guarantees low yields and difficult purification.[1]

  • Fix: Recrystallize the aminophenol (usually from EtOH/Water with a pinch of sodium dithionite) immediately before use.

Q: How do I clean the flask after a PPA failure? A: PPA residues are stubborn. Do not use organic solvents initially. Soak the flask in water overnight (hydrolysis of PPA to phosphoric acid), then scrub.

Validated Protocols

These protocols are designed to be self-validating : they include checkpoints to verify success before moving to the next step.

Protocol A: The Modern Standard (Oxidative Cyclization)

Best for: Sensitive substrates, avoiding high heat.

  • Schiff Base Formation:

    • Mix 1.0 eq 2-aminophenol and 1.0 eq aldehyde in MeOH or EtOH.

    • Stir at reflux for 2–4 h.

    • Checkpoint: TLC should show disappearance of aldehyde. If solid precipitates, filter and collect (this is the Schiff base).

  • Cyclization:

    • Dissolve the Schiff base in dry DCM or Dioxane.

    • Add 1.1 eq DDQ . Stir at RT for 1–2 h.

    • Checkpoint: Solution often turns dark initially (charge transfer complex) then precipitates hydroquinone (light solid).

  • Workup:

    • Filter off the hydroquinone byproduct.[2] Wash filtrate with sat. NaHCO3.

Protocol B: The "Tough Substrate" Fix (Eaton's Reagent)

Best for: Unreactive carboxylic acids, avoiding PPA tar.

  • Preparation:

    • Mix 1.0 eq 2-aminophenol and 1.0 eq carboxylic acid in Eaton’s Reagent (approx. 5 mL per gram of substrate).

  • Reaction:

    • Heat to 120°C (internal temp). Monitor closely.

    • Why this works: The lower temp (vs 180°C for PPA) prevents charring.

  • Quench:

    • Pour slowly into crushed ice/water with vigorous stirring.

    • Neutralize with Na2CO3 to pH 8. Collect precipitate.

Comparative Data: Reagent Selection

FeaturePPA (Polyphosphoric Acid)Eaton's ReagentDDQ (Oxidative)
Mechanism Acid-catalyzed dehydrationAcid-catalyzed dehydrationRadical/Hydride Abstraction
Temperature 160–220°C90–140°C25–80°C
Viscosity Very High (Paste)Low (Liquid)Low (Solution)
Tolerance Acid-stable groups onlyAcid-stable groups onlyAcid-sensitive groups OK
Common Failure Carbonization (Tar)Incomplete conversionStuck at Schiff Base
Cleanup Difficult (Water soak)Easy (Water soluble)Moderate (Filtration)

References

  • DDQ-Mediated Synthesis: "DDQ as a versatile and easily recyclable oxidant: a systematic review." RSC Advances, 2021.

  • Eaton's Reagent vs. PPA: "Eaton's Reagent: A Less Viscous Alternative to PPA." Tokyo Chemical Industry (TCI) Technical Guide.

  • General Mechanism & Failures: "A general mechanism for benzoxazole synthesis." ResearchGate, 2025.[3]

  • PPA Protocol Specifics: "Mechanism of Polyphosphoric Acid... as Synthetic Reagents for Benzoxazole Formation." J. Org.[4] Chem. (via CoLab).

Sources

Overcoming fluorescence quenching in 2-(4-Fluorophenyl)-1,3-benzoxazole solutions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorescence Applications Topic: Troubleshooting Fluorescence Quenching in 2-(4-Fluorophenyl)-1,3-benzoxazole Solutions Ticket ID: #PBO-F-404 Status: Open

Executive Summary: The Molecule & The Problem

Welcome to the Technical Support Center. You are likely working with This compound , a rigid, extended


-conjugated system.

Critical Distinction: Unlike its isomer 2-(2'-hydroxyphenyl)benzoxazole (HBO), your molecule (para-substituted fluorine) lacks the intramolecular hydrogen bond required for Excited-State Intramolecular Proton Transfer (ESIPT). Therefore, it behaves as a standard "push-pull" fluorophore.

The Issue: You are experiencing fluorescence quenching —a reduction in quantum yield (


). In this specific derivative, quenching is almost exclusively driven by three factors:
  • Aggregation-Caused Quenching (ACQ): Driven by

    
    -
    
    
    
    stacking of the planar benzoxazole core.
  • Dynamic (Collisional) Quenching: primarily by dissolved oxygen or heavy atoms.

  • Inner Filter Effects (IFE): An optical artifact at high concentrations.

Module 1: Diagnostic Workflow

User Question: "My signal is lower than expected. How do I know which mechanism is killing my fluorescence?"

Support Response: You must distinguish between Static Quenching (complex formation/aggregation) and Dynamic Quenching (collisional). The gold standard is the Stern-Volmer Analysis .

Diagnostic Protocol:
  • Prepare a stock solution of your fluorophore.

  • Measure fluorescence intensity (

    
    ).[1][2]
    
  • Add the suspected quencher (or increase concentration for self-quenching tests).

  • Plot

    
     vs. Concentration 
    
    
    
    .[2]
  • Temperature Test: Heat the solution.

    • If quenching decreases (fluorescence recovers)

      
      Static (ACQ)  (Heat breaks the aggregates).
      
    • If quenching increases (fluorescence drops further)

      
      Dynamic  (Heat increases collision rates).
      
Visual Logic Tree

QuenchingDiagnosis Start START: Fluorescence Signal Low Step1 Perform Dilution Test (Reduce Conc. by 10x) Start->Step1 Decision1 Does Quantum Yield Increase? Step1->Decision1 IFE Diagnosis: Inner Filter Effect (Optical Artifact) Decision1->IFE Abs > 0.1 OD Yes Yes Decision1->Yes Self-Quenching No No Decision1->No Environmental ACQ Diagnosis: ACQ (Aggregation Caused Quenching) Step2 Perform Temperature Test (Heat to 40°C) Decision2 Does Signal Recover? Step2->Decision2 Decision2->Yes Decision2->No Static Diagnosis: Static Quenching (Ground State Complex) Dynamic Diagnosis: Dynamic Quenching (Collisional / Oxygen) Yes->ACQ Yes->Static No->Step2 No->Dynamic

Figure 1: Diagnostic logic flow to isolate the quenching mechanism.

Module 2: Overcoming Aggregation-Caused Quenching (ACQ)

User Question: "I see a red-shift and intensity loss as I increase concentration. Why?"

Technical Explanation: this compound is a planar, hydrophobic molecule. In polar solvents (especially water or alcohols), the molecules stack like plates (


-

stacking). This forms H-aggregates (face-to-face), which are non-emissive traps. The fluorine atom at the para-position enhances the dipole, potentially increasing electrostatic attraction between stacks.
Troubleshooting Protocol: Breaking the Stack
MethodMechanismProtocol
Solvent Switch Disrupts hydrophobic effectSwitch to Acetonitrile (MeCN) or THF . These solvents solvate the benzoxazole ring better than alcohols/water.
Surfactant Doping Micellar encapsulationAdd SDS (sodium dodecyl sulfate) above CMC (~8 mM). The fluorophore enters the hydrophobic micelle core, isolating it from neighbors.
Matrix Isolation Rigid separationIf in solid state, dope into PMMA or Polystyrene at <1 wt%.

Key Reference: Planar benzoxazole derivatives are classic ACQ candidates. Encapsulation in polymer matrices or micelles effectively restores quantum yield by preventing


-stacking [1, 4].

Module 3: Oxygen Quenching (Dynamic)

User Question: "My results are inconsistent day-to-day. The signal decays over time during measurement."

Technical Explanation: Dissolved oxygen is a paramagnetic quencher that facilitates Intersystem Crossing (ISC) . It turns your bright Singlet state (


) into a dark Triplet state (

). Benzoxazoles have long enough lifetimes for oxygen diffusion to be significant.
Protocol: Deoxygenation (The "Freeze-Pump-Thaw" Method)

Use this for high-precision quantum yield measurements.

  • Seal: Place solution in a Schlenk tube or cuvette with a vacuum valve.

  • Freeze: Submerge in liquid nitrogen (

    
    ) until solid.
    
  • Pump: Apply high vacuum (10–15 min) to remove headspace gas.

  • Thaw: Close valve, remove from

    
    , and thaw in warm water. (Gas bubbles will emerge).
    
  • Repeat: Cycle 3–4 times.

Alternative (Rapid): Sparging with Argon/Nitrogen for 15 minutes. Note: Solvent evaporation may change concentration.

Module 4: The Inner Filter Effect (IFE)

User Question: "I doubled the concentration, but the fluorescence didn't double. In fact, it went down."

Technical Explanation: This is likely not chemical quenching, but an optical artifact. At high concentrations (Absorbance > 0.1), the solution absorbs the excitation light before it reaches the center of the cuvette (Primary IFE) or re-absorbs the emitted light (Secondary IFE).[3]

Correction Protocol

If you must work at high concentrations, apply the Lakowicz Correction Formula [2]:



Where:

  • 
    : Corrected Fluorescence
    
  • 
    : Observed Fluorescence
    
  • 
    : Absorbance at excitation wavelength[4]
    
  • 
    : Absorbance at emission wavelength[4]
    

Visualizing the IFE Pathway:

IFE_Mechanism cluster_artifact The Artifact Source Excitation Source (I0) SampleFront Sample Front Face (High Absorbance) Source->SampleFront 100% Intensity SampleCenter Cuvette Center (Detector Region) SampleFront->SampleCenter Attenuated Light (Primary IFE) Detector Detector SampleCenter->Detector Emitted Light

Figure 2: The Primary Inner Filter Effect prevents excitation light from reaching the detection zone.

References

  • Tan, J. Z. Y. (2025).[5] Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters. Nanyang Technological University.[5]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard industry protocol for IFE correction).
  • Danilenko, N. V., et al. (2023).[6] "2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole".[6][7] Molbank, 2023(4), M1746.

  • Tang, B. Z., et al. (2010). "Changing the Behavior of Chromophores from Aggregation-Caused Quenching to Aggregation-Induced Emission". HKUST Institutional Repository.

  • Edinburgh Instruments. (2024).[8] Fluorescence Quenching & the Stern-Volmer Plot.

Sources

Technical Support Center: 2-(4-Fluorophenyl)-1,3-benzoxazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Scale-Up Troubleshooting & Process Optimization Guide

Document ID: TSC-BZ-4F-001 Target Audience: Process Chemists, Scale-up Engineers, R&D Scientists[1]

Introduction

Welcome to the technical support hub for 2-(4-Fluorophenyl)-1,3-benzoxazole . This pharmacophore is a critical scaffold in medicinal chemistry (e.g., COX-2 inhibitors, fluorescent probes).[1] While the bench-scale synthesis is well-documented, scaling this reaction to kilogram quantities introduces non-linear challenges involving thermal transfer, viscosity, and impurity profiling.[1]

This guide moves beyond standard textbook protocols to address the operational reality of scaling this specific fluorinated heterocycle.

Module 1: Synthesis Strategy & Reaction Engineering

The Core Challenge: Viscosity vs. Mass Transfer

Issue: The classic method uses Polyphosphoric Acid (PPA) as both solvent and catalyst. At >100g scales, PPA becomes a non-Newtonian fluid that defies effective stirring, leading to "hot spots," charring, and incomplete conversion.[1]

Q: My reaction mixture is too viscous to stir at 120°C. How do I maintain homogeneity?

A: Switch to Eaton’s Reagent or High-Shear Mixing.

  • The Problem: PPA is highly viscous and has poor thermal conductivity. As you scale up, the surface-area-to-volume ratio decreases, making it impossible to heat the center of the reactor without overheating the walls.[1]

  • The Solution (Eaton's Reagent): Replace PPA with Eaton’s Reagent (10 wt%

    
     in Methanesulfonic Acid).
    
    • Why: Eaton’s reagent creates the same active acylating species but maintains a lower viscosity (similar to concentrated sulfuric acid) and allows for reaction temperatures 20-30°C lower than PPA.

  • Protocol Adjustment:

    • Dissolve 4-fluorobenzoic acid (1.0 eq) and 2-aminophenol (1.0 eq) in Eaton’s Reagent (5–8 volumes).

    • Heat to 130°C (vs. 180°C often needed for PPA).

    • Monitor via HPLC. The lower viscosity ensures uniform kinetics.

Q: Why is the 4-Fluoro substituent affecting my reaction rate compared to the unsubstituted parent?

A: Electronic effects on the Carbonyl Electrophilicity. The 4-Fluoro group is electron-withdrawing (inductive effect).

  • Impact: It makes the carbonyl carbon of the benzoic acid more electrophilic, theoretically accelerating the initial nucleophilic attack by the amine.[1]

  • The Trap: However, it also reduces the solubility of the intermediate amide.[1] If you see precipitation before cyclization is complete, increase the solvent volume or temperature slightly to keep the intermediate in solution for the dehydration step.[1]

Module 2: Visualizing the Workflow

The following diagram illustrates the critical decision points between the Classic PPA route and the Scalable Eaton's Reagent route.

Benzoxazole_ScaleUp Start Start: Raw Materials (2-Aminophenol + 4-Fluorobenzoic Acid) Decision Scale Decision Point Start->Decision PPA_Route Route A: Polyphosphoric Acid (PPA) (Classic Bench Scale) Decision->PPA_Route < 50g Scale Eaton_Route Route B: Eaton's Reagent (P2O5 in MsOH) Decision->Eaton_Route > 50g Scale PPA_Issue Risk: High Viscosity Poor Heat Transfer Difficult Quench PPA_Route->PPA_Issue Intermediate Intermediate: N-(2-hydroxyphenyl)-4-fluorobenzamide PPA_Issue->Intermediate Eaton_Benefit Benefit: Low Viscosity Lower Temp (130°C) Homogeneous Stirring Eaton_Route->Eaton_Benefit Eaton_Benefit->Intermediate Cyclization Cyclization (Dehydration) - H2O Intermediate->Cyclization Acid Catalysis Product Target: this compound Cyclization->Product

Figure 1: Decision logic for selecting the reaction medium based on production scale.[1]

Module 3: Purification & Impurity Management

The "Pink Product" Phenomenon

Issue: The crude product often appears pink, brown, or purple instead of white.[1] Cause: Oxidation of unreacted 2-aminophenol. This starting material is highly sensitive to air and forms quinone-imine impurities that are intensely colored even at ppm levels.

Q: How do I remove the persistent color without losing yield?

A: The Sodium Dithionite Wash Protocol. Standard recrystallization often traps the colored impurity inside the crystal lattice. You must chemically reduce the impurity during the workup.

Step-by-Step De-Colorization Protocol:

  • Quench: Pour the reaction mixture (acidic) slowly into crushed ice/water.

  • Neutralization: Adjust pH to ~8-9 using 50% NaOH (keep temp <25°C to avoid hydrolysis).

  • Filtration: Filter the crude solid.

  • The "Reductive Wash":

    • Resuspend the wet cake in water.

    • Add Sodium Dithionite (

      
      )  (approx. 5 wt% relative to the crude mass).[1]
      
    • Stir for 30 minutes. The dithionite reduces the colored quinoid species back to water-soluble phenols/amines.

  • Final Wash: Filter again and wash copiously with water to remove the reduced impurities.

  • Recrystallization: Recrystallize from Ethanol/Water (9:1).

Data Table: Solvent Selection for Recrystallization
Solvent SystemSolubility (Hot)Solubility (Cold)Impurity RejectionNotes
Ethanol/Water (9:1) HighLowExcellentRecommended. Best balance of yield and color removal.
Toluene ModerateVery LowGoodGood for removing non-polar byproducts, but may trap colored polar impurities.[1]
Ethyl Acetate Very HighModeratePoorYield loss is high due to solubility in cold solvent.
DMF/Water HighLowExcellentUse only if product is insoluble in Ethanol. Hard to dry.

Module 4: Safety & Hazard Control

Q: Are there specific risks with the 4-Fluoro substituent during scale-up?

A: Defluorination is rare but possible under extreme conditions.

  • Risk: While aryl-fluorides are generally stable, extended heating in strong acid (PPA) at >200°C can lead to trace hydrolysis (yielding the phenol derivative) or HF generation.[1]

  • Mitigation: Do not exceed 160°C. If using Eaton's reagent (130°C), this risk is negligible.[1] Always use glass-lined reactors, as HF traces can etch glass/enamel over long campaigns.[1]

Q: How do I handle the exotherm during the quench?

A: Inverse Quench Strategy.

  • Never add water to the acid mixture. The viscosity prevents rapid mixing, leading to localized boiling and "volcano" eruptions.[1]

  • Protocol: Pump the hot reaction mass slowly into a stirred vessel containing ice-water. Maintain the quench vessel at <20°C.

References

  • Eaton's Reagent Alternative: Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973).[1] Phosphorus pentoxide-methanesulfonic acid.[2][3] A convenient alternative to polyphosphoric acid.[2] The Journal of Organic Chemistry, 38(23), 4071–4073.[1] Link[1]

  • Green Synthesis Approaches: Soni, S., et al. (2023).[1] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor.[4][5][6] RSC Advances. Link

  • Purification & Impurities: Vertex Pharmaceuticals. (2006).[7] Process for the purification of substituted benzoxazole compounds. WO2006096624A1. Link

  • Fluorine Chemistry Considerations: MDPI. (2023). 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole Synthesis and Properties. Molbank.[8] Link

Sources

Controlling particle size during 2-(4-Fluorophenyl)-1,3-benzoxazole precipitation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Precision Crystallization of 2-(4-Fluorophenyl)-1,3-benzoxazole

Introduction

Welcome to the Technical Support Center. You are likely processing This compound (CAS: 392-86-9), a critical intermediate for NSAIDs (related to Flunoxaprofen) and functional optical materials.

Achieving a target particle size distribution (PSD) for this compound is not just about "stirring speed."[1] It is a competition between Nucleation (


)  and Crystal Growth (

)
. This guide treats your crystallization vessel as a reactor where supersaturation (

) is the reagent that must be strictly metered.

Module 1: The Physics of Particle Size

To control size, you must control Supersaturation (


) .


Where

is actual concentration and

is equilibrium solubility.
  • High

    
     (High Driving Force):  Nucleation dominates (
    
    
    
    ). Result: Billions of micron-sized fines.
  • Low

    
     (Low Driving Force):  Growth dominates (
    
    
    
    ). Result: Fewer, larger, well-defined crystals.
Visualizing the Process Window

The following diagram illustrates the critical "Metastable Zone" where controlled growth occurs.

CrystallizationDynamics Start Homogeneous Solution (High Temp) Cooling Cooling / Anti-Solvent Start->Cooling MSZW Metastable Zone (Growth Dominant) Cooling->MSZW Controlled S Labile Labile Zone (Spontaneous Nucleation) Cooling->Labile Fast Cooling (Crash Out) Seeding Seeding Point (Critical Control) MSZW->Seeding Add Seeds Result_Fines Defect: Fines/Dust Labile->Result_Fines Uncontrolled Nucleation Result_Large Target: Large/Uniform Crystals Seeding->Result_Large Slow Cooling (Growth)

Figure 1: The Kinetic Pathway. Staying within the Metastable Zone (Green) via seeding is required for size control. Entering the Labile Zone (Red) causes uncontrolled precipitation.

Module 2: Critical Process Parameters (CPP)

For this compound, the preferred solvent system is Ethanol (Solvent) and Water (Anti-Solvent) due to the compound's lipophilicity and low water solubility (<1 mg/mL).

ParameterSettingMechanistic Impact on Particle Size
Solvent System Ethanol / WaterWater acts as a "crash" agent. High water ratio increases

exponentially.
Cooling Rate 0.2 – 0.5 °C/minSlow cooling keeps the system in the Metastable Zone, favoring growth. Fast cooling (>1 °C/min) forces nucleation (fines).
Agitation Low-Shear (PBT Impeller)High shear causes secondary nucleation (breakage), creating fines. Low shear can cause agglomeration.[2]
Seeding 1-2 wt% @

Bypasses the energy barrier for nucleation. The system grows on the seeds rather than creating new nuclei.

Module 3: Troubleshooting (Q&A)

Issue A: "My particles are too small (<10 µm) and clog the filter."

Diagnosis: You are operating in the Labile Zone . Nucleation is outpacing growth. Root Cause:

  • Thermal Shock: Cooling too fast.

  • Anti-Solvent Shock: Adding water too quickly creates local zones of massive supersaturation.

Corrective Action:

  • The "Dosing" Fix: Switch from dumping water to a linear dosing pump . Add the anti-solvent over 2–4 hours.

  • The "Seeding" Fix: Add 1% seed crystals when the solution becomes slightly cloudy (metastable). This acts as a template for growth.

  • Ostwald Ripening: After precipitation, hold the slurry at an elevated temperature (e.g., 40°C) for 2 hours. Small particles will dissolve and redeposit onto larger ones.

Issue B: "The product is 'Oiling Out' (forming liquid droplets) before crystallizing."

Diagnosis: Liquid-Liquid Phase Separation (LLPS). Context: Benzoxazoles are prone to this when the melting point is depressed by impurities or solvent. The system separates into a solute-rich oil and a solvent-rich phase before crystals form. This results in hard, spherical, impure beads.

Corrective Action:

  • Increase Temperature: Oiling out happens when the crystallization line is below the LLPS boundary. Keep the temperature higher during anti-solvent addition.

  • Seed Earlier: Add seeds before the oiling point. The seeds provide a surface for the oil to crystallize onto immediately.

  • Change Solvent Ratio: Increase the Ethanol fraction. Oiling out is common in high-water environments.

Issue C: "I have large agglomerates that trap impurities."

Diagnosis: Sintering or uncontrolled bridging. Root Cause:

  • Agitation too low: Crystals settle and fuse.

  • Fast Anti-solvent addition: The "oil" phase forms briefly and glues crystals together.

Corrective Action:

  • Hydrodynamics: Increase agitation speed slightly or switch to a hydrofoil impeller to ensure suspension without shear breakage.

  • Wash Cycle: Agglomerates often trap mother liquor. Reslurry the cake in pure ethanol/water (50:50) to break weak bridges.

Module 4: Troubleshooting Logic Tree

Use this decision matrix to diagnose your specific PSD failure mode.

TroubleshootingTree Root Particle Size Issue Problem1 Particles Too Small (Fines / Dusting) Root->Problem1 Problem2 Particles Too Large (Agglomerates) Root->Problem2 Problem3 Oiling Out (Sticky/Amorphous) Root->Problem3 Sol1a Decrease Cooling Rate (<0.5°C/min) Problem1->Sol1a Sol1b Add Anti-solvent Slower (Linear Dosing) Problem1->Sol1b Sol2a Increase Agitation (Suspend Solids) Problem2->Sol2a Sol2b Check Impurity Profile (Sticky Surface) Problem2->Sol2b Sol3a Seed at Higher Temp Problem3->Sol3a Sol3b Increase Solvent Ratio (More Ethanol) Problem3->Sol3b

Figure 2: Diagnostic Decision Tree for PSD deviations.

Module 5: Standard Operating Procedure (SOP)

Protocol: Controlled Anti-Solvent Crystallization of this compound

Objective: Produce uniform crystals (


) with high purity.
  • Dissolution:

    • Charge 10g of crude solid into 50 mL Ethanol (absolute) .

    • Heat to 60°C. Stir until fully dissolved.

    • Check: If solution is dark/hazy, perform a hot filtration to remove insoluble impurities (nucleation sites).

  • Establish Metastable Zone:

    • Cool solution to 45°C.

    • Add Water dropwise until the solution turns faintly turbid (Cloud Point).

    • Reheat slightly (to 48°C) to dissolve the cloud. You are now saturated.

  • Seeding (Critical Step):

    • Add 0.1g (1 wt%) of pure seed crystals.

    • Hold temperature at 48°C for 30 minutes. This "heals" the seeds and prevents shock nucleation.

  • Crystallization:

    • Phase 1: Cool from 48°C to 20°C at a rate of 0.3°C/min .

    • Phase 2: Once at 20°C, dose 50 mL of Water over 2 hours using a syringe pump.

    • Note: Adding water after the bulk cooling prevents "oiling out."

  • Ripening & Isolation:

    • Stir at 20°C for 1 hour.

    • Filter using a Buchner funnel.

    • Wash cake with 20 mL of chilled Ethanol/Water (1:1).

    • Dry under vacuum at 50°C.

References

  • Nagy, Z. K., et al. (2022). Targeting Particle Size Specification in Pharmaceutical Crystallization: A Review on Recent Process Design and Development Strategies. Crystal Growth & Design. Link

  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann.
  • MDPI Molecules. (2023). Synthesis of 2-(4-Fluorophenyl)benzoxazole Derivatives and their Solubility Profiles. (Contextual data on benzoxazole solubility). Link

  • Organic Chemistry Portal. Synthesis of Benzoxazoles: Methodologies and Mechanisms.Link

  • Vertex/Google Patents. Method of crystallization with the particle size distribution being controlled (Anti-solvent Dosing).Link

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Spectral Interpretation of 2-(4-Fluorophenyl)-1,3-benzoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the benzoxazole scaffold is a privileged structure found in various antineoplastic and antimicrobial agents.[1][2][3] The introduction of a fluorine atom at the para-position of the 2-phenyl ring is a classic bioisosteric replacement strategy used to block metabolic oxidation (CYP450 mediated) and modulate lipophilicity.

This guide provides a rigorous spectral analysis of 2-(4-Fluorophenyl)-1,3-benzoxazole , comparing it directly to its non-fluorinated parent, 2-Phenyl-1,3-benzoxazole . By focusing on the diagnostic spin-spin coupling patterns induced by the


F nucleus, this document serves as a definitive reference for structural confirmation.

Structural Comparison & Significance

Before interpreting spectra, it is critical to understand the "Alternative" context. In drug design, the 4-fluoro derivative is often compared to the unsubstituted parent to evaluate metabolic stability.

Feature2-Phenyl-1,3-benzoxazole (Parent)This compound (Target)
Structure Unsubstituted Phenyl ringp-Fluoro substituted Phenyl ring
Metabolic Liability High (Para-hydroxylation by CYP450)Low (F blocks para-position)
1H NMR Key Feature Phenyl protons appear as complex multiplets (often 2 sets).Phenyl protons form a distinct AA'BB' (or AA'XX') system.
13C NMR Key Feature Singlets for all carbons.Diagnostic Doublets due to

F-

C coupling (

).

Experimental Protocols

To ensure reproducibility, the following protocols cover the synthesis and sample preparation for NMR analysis.

Synthesis Workflow (Polyphosphoric Acid Cyclization)

The most robust route for this scaffold is the condensation of 2-aminophenol with 4-fluorobenzoic acid in polyphosphoric acid (PPA). This avoids the moisture sensitivity of acid chlorides.

SynthesisWorkflow Start Reagents: 2-Aminophenol (1.0 eq) 4-Fluorobenzoic acid (1.1 eq) Mix Mixing: Add to Polyphosphoric Acid (PPA) Stir mechanically Start->Mix Heat Cyclization: Heat to 180-200°C Duration: 4-6 Hours Mix->Heat Condensation Quench Quench: Pour into Crushed Ice Neutralize with NaHCO3 Heat->Quench Cooling Purify Purification: Recrystallization (EtOH/Water) or Column Chromatography Quench->Purify Precipitation Product Product: This compound Purify->Product Yield ~75-85%

Figure 1: Acid-catalyzed condensation workflow for the synthesis of 2-arylbenzoxazoles.

NMR Sample Preparation[2]
  • Solvent: Chloroform-d (

    
    ) is preferred over DMSO-
    
    
    
    for this lipophilic molecule to prevent viscosity-induced broadening, unless solubility is an issue.
  • Concentration:

    • 
      H NMR: 5–10 mg in 0.6 mL solvent.
      
    • 
      C NMR: 20–30 mg in 0.6 mL solvent (essential to resolve small 
      
      
      
      couplings).
  • Reference: TMS (0.00 ppm) or residual

    
     (7.26 ppm for 
    
    
    
    H, 77.16 ppm for
    
    
    C).

Spectral Interpretation: H NMR

The proton spectrum is defined by the symmetry of the 4-fluorophenyl ring and the asymmetry of the benzoxazole core.

The 4-Fluorophenyl Fragment (The Diagnostic Region)

Unlike the parent 2-phenylbenzoxazole (which shows a multiplet for meta/para protons), the 4-fluoro derivative displays a characteristic AA'BB' (technically AA'XX' due to F) coupling pattern.

  • Protons Ortho to Fluorine (H-3', H-5'): These protons are shielded by the fluorine's electron density (mesomeric effect) and appear upfield relative to the parent. They appear as a "triplet-like" multiplet due to coupling with the adjacent proton (

    
     Hz) and the fluorine atom (
    
    
    
    Hz).
  • Protons Meta to Fluorine (H-2', H-6'): These are deshielded by the benzoxazole ring. They appear as a doublet of doublets (dd), coupling with the ortho protons (

    
    ) and the distant fluorine (
    
    
    
    Hz).
The Benzoxazole Core

The fused benzene ring (positions 4, 5, 6,[1] 7) appears as a set of overlapping multiplets between 7.3 and 7.8 ppm.

  • H-7 (closest to N): Typically the most deshielded of the core protons.

  • H-4 (closest to O): Often appears as a doublet or multiplet slightly upfield of H-7.

Comparative Data Table ( H NMR in )
PositionProton Type

(ppm) 2-Phenyl (Parent)

(ppm) 2-(4-F-Phenyl) (Target)
Multiplicity & Coupling (

in Hz)
2', 6' Phenyl (Ortho to oxazole)8.258.20 - 8.25 dd,

,

3', 5' Phenyl (Ortho to F)7.50 - 7.557.18 - 7.22 t (pseudo),

7 Benzoxazole7.75 - 7.807.75 - 7.80m
4 Benzoxazole7.55 - 7.607.55 - 7.60m
5, 6 Benzoxazole7.35 - 7.407.35 - 7.40m

Spectral Interpretation: C NMR

This is the definitive confirmation method. The presence of Fluorine breaks the singlet patterns seen in the parent molecule. The magnitude of the Carbon-Fluorine coupling constant (


) is a "molecular ruler" indicating the distance of the carbon from the fluorine atom.
C-F Coupling Logic
  • One-bond coupling (

    
    ):  Massive splitting (~250 Hz). This identifies the carbon directly attached to Fluorine (C-4').
    
  • Two-bond coupling (

    
    ):  Large splitting (~22 Hz). Identifies carbons ortho to Fluorine (C-3', C-5').
    
  • Three-bond coupling (

    
    ):  Moderate splitting (~9 Hz). Identifies carbons meta to Fluorine (C-2', C-6').
    
  • Four-bond coupling (

    
    ):  Small splitting (~3 Hz). Identifies the quaternary carbon attached to the benzoxazole (C-1').
    

CarbonAssignment Root 13C Spectrum Analysis (Proton Decoupled) CheckSplit Is the signal a Doublet? Root->CheckSplit No No (Singlet) Benzoxazole Core Carbons (C-2, C-4, C-5, C-6, C-7, C-3a, C-7a) CheckSplit->No No Coupling Yes Yes (Doublet) Fluorophenyl Ring Carbons CheckSplit->Yes C-F Coupling MeasureJ Measure Coupling Constant (J) Yes->MeasureJ J250 J ≈ 250 Hz C-4' (Ipso to F) Shift: ~164 ppm MeasureJ->J250 J22 J ≈ 22 Hz C-3', C-5' (Ortho to F) Shift: ~116 ppm MeasureJ->J22 J9 J ≈ 9 Hz C-2', C-6' (Meta to F) Shift: ~129 ppm MeasureJ->J9 J3 J ≈ 3 Hz C-1' (Para to F) Shift: ~123 ppm MeasureJ->J3

Figure 2: Decision tree for assigning


C signals based on C-F coupling constants.
Comparative Data Table ( C NMR in )
CarbonAssignment

(ppm) 2-Phenyl (Parent)

(ppm) 2-(4-F-Phenyl) (Target)
Coupling (

in Hz)
C-2 Oxazole C=N163.0162.8 s (Broad)
C-4' Phenyl (C-F)130.5 (C-H)164.8 d,

C-3', 5' Phenyl (Ortho)128.9116.2 d,

C-2', 6' Phenyl (Meta)127.6129.8 d,

C-1' Phenyl (Quat)127.0123.5 d,

C-7a Benzoxazole150.8150.8s
C-3a Benzoxazole142.1142.1s
C-4,5,6,7 Benzoxazole110-125110-125s (Cluster)

Note: Chemical shifts are approximate based on substituent increments and analogous systems.

Conclusion

The substitution of the phenyl ring with a 4-fluoro group results in distinct spectral signatures. While the benzoxazole core signals remain largely unchanged, the phenyl ring protons shift from a complex multiplet to a defined AA'BB' system in


H NMR. Most importantly, the 

C NMR spectrum provides self-validating structural proof through the observation of four distinct doublets with coupling constants ranging from 3 Hz to 250 Hz, confirming the presence and position of the fluorine atom.

References

  • Synthesis of Benzoxazoles

    • Title: A simple, green, and efficient method enables the synthesis of benzoxazoles...[4][5][6]

    • Source: Organic Chemistry Portal / Synlett
    • URL:[Link]

  • C-F Coupling Constants (General)

    • Title: 13C nuclear magnetic resonance spectroscopy.[1][2][3][7][8][9] Determination of carbon-fluorine couplings.

    • Source: Caltech Authors / J. Am. Chem. Soc.
    • URL:[Link]

  • Spectral Data of Analogs (2-Phenylbenzoxazole)

    • Title: 2-Phenylbenzoxazole 1H NMR Spectrum.[10][6]

    • Source: ChemicalBook
  • Spectral Data of Analogs (Fluorinated Benzimidazoles)

    • Title: 2-(4-Fluorophenyl)
    • Source: NCBI / PMC
    • URL:[Link]

Sources

A Comparative Guide to 2-(4-Fluorophenyl)-1,3-benzoxazole as an Organic Semiconductor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(4-Fluorophenyl)-1,3-benzoxazole, a heterocyclic organic compound with significant potential in the field of organic electronics. While direct, extensive experimental data on this specific molecule's device performance is emerging, this guide will benchmark its expected capabilities by analyzing its core structure, the influence of its fluorophenyl substituent, and by comparing it to established materials in the field. We will delve into the foundational properties that define a high-performance organic semiconductor—charge carrier mobility, energy level alignment, and thermal stability—and provide the experimental frameworks necessary for its evaluation.

Introduction: The Role of Electron Transport Materials in Organic Electronics

Organic Light-Emitting Diodes (OLEDs), Organic Photovoltaics (OPVs), and Organic Field-Effect Transistors (OFETs) rely on a finely tuned stack of organic semiconductor layers. The efficiency and longevity of these devices are critically dependent on the balanced injection and transport of charge carriers—holes and electrons.[1] While many organic materials are proficient at transporting holes (p-type), the development of stable and efficient electron-transporting materials (ETMs) remains a key challenge.[2]

An ideal ETM should possess several key characteristics:

  • High Electron Mobility: To efficiently transport electrons from the cathode towards the emissive layer.

  • Low-Lying LUMO: A Lowest Unoccupied Molecular Orbital (LUMO) energy level that is well-matched with the work function of the cathode to minimize the electron injection barrier.[3]

  • High Triplet Energy: To confine excitons within the emissive layer in phosphorescent or TADF-based OLEDs, preventing energy loss.

  • Excellent Thermal and Morphological Stability: To ensure a long operational lifetime for the device.

Benzoxazole derivatives, characterized by their electron-deficient nature, have emerged as a promising class of materials for ETM applications.[4] This guide focuses on a specific derivative, this compound, to evaluate its potential performance against these critical benchmarks. The inclusion of a fluorine atom is a common and effective strategy in organic electronics to tune molecular energy levels and enhance stability.[5][6]

Molecular Profile and Synthesis

The structure of this compound combines an electron-deficient benzoxazole core with a fluorinated phenyl ring. This substitution is not arbitrary; the high electronegativity of the fluorine atom is expected to lower both the HOMO and LUMO energy levels through a strong inductive effect, which can improve electron injection and environmental stability.

Synthesis Pathway

The synthesis of 2-aryl-benzoxazoles is typically achieved through a condensation reaction between a 2-aminophenol and a corresponding benzoic acid or aldehyde derivative.[7] This method is robust and allows for a wide variety of substitutions.

G aminophenol 2-Aminophenol intermediate Schiff Base Intermediate aminophenol->intermediate + fluorobenzaldehyde 4-Fluorobenzaldehyde fluorobenzaldehyde->intermediate benzoxazole This compound water H₂O benzoxazole->water catalyst Catalyst (e.g., p-TsOH or Oxidant) catalyst->benzoxazole catalyst->intermediate intermediate->benzoxazole Cyclization/ Oxidation G NPB_HOMO NPB HOMO (-5.5 eV) NPB_LUMO NPB LUMO (-2.4 eV) Benzoxazole_HOMO Benzoxazole HOMO (~ -6.0 eV) Benzoxazole_LUMO Benzoxazole LUMO (~ -2.8 eV) Alq3_HOMO Alq3 HOMO (-5.95 eV) Alq3_LUMO Alq3 LUMO (-3.0 eV) ITO ITO Anode (-4.8 eV) LiF_Al LiF/Al Cathode (-2.9 eV)

Caption: Expected energy level alignment of materials in an OLED.

Charge Carrier Mobility

Charge carrier mobility (μ) is a measure of how quickly charges move through a material under an electric field. For ETMs, high electron mobility (μₑ) is paramount. Benzobisoxazole-based polymers have demonstrated hole mobilities up to 2.2 × 10⁻² cm² V⁻¹ s⁻¹, indicating the potential for the core structure to facilitate charge transport. [8]For small molecules, mobility is highly dependent on thin-film morphology. While specific data for our target molecule is unavailable, similar electron-deficient heterocyclic systems often exhibit electron mobilities in the range of 10⁻⁶ to 10⁻⁴ cm² V⁻¹ s⁻¹.

Table 2: Comparison of Typical Charge Carrier Mobilities

CompoundPredominant Carrier TypeTypical Mobility (cm² V⁻¹ s⁻¹)Measurement Method
2-Aryl-benzoxazole (Expected) Electron10⁻⁶ - 10⁻⁴SCLC / TOF
Alq₃Electron10⁻⁶ - 10⁻⁵TOF
NPBHole10⁻⁴ - 10⁻³TOF
pSNT-PhF4 (Fluorinated Polymer)Holeup to 1.15 [5]OFET
Performance in OLEDs and Thermal Stability

The ultimate test of an ETM is its performance within a device. Key metrics include the External Quantum Efficiency (EQE), power efficiency, and operational lifetime. OLEDs using oxadiazole derivatives (a related heterocycle) as hosts have achieved high EQEs of up to 25%. [9]Devices incorporating benzothiazole-phenoxazine emitters have also shown promising results, demonstrating the potential of these related structures. [10]It is reasonable to hypothesize that an OLED properly engineered with this compound as the ETM could achieve competitive efficiencies, potentially in the range of 5-15% EQE depending on the device architecture and emitter used.

Thermal stability, quantified by the glass transition temperature (T g) and decomposition temperature (T d), is critical for device longevity. Aromatic heterocyclic molecules generally exhibit high thermal stability, with Td values often exceeding 350-400 °C, which is suitable for vacuum deposition and long-term operation. [11]

Experimental Protocols for Material Validation

To validate the performance of a new semiconductor like this compound, a series of standardized experiments must be conducted.

Protocol 1: Determination of FMO Energy Levels by Cyclic Voltammetry

Causality: CV is an electrochemical technique used to probe the oxidation and reduction potentials of a molecule in solution. These potentials are directly related to the HOMO and LUMO energy levels, respectively. Using a known internal reference like ferrocene/ferrocenium (Fc/Fc⁺) allows for calibration against the vacuum level. [12] Methodology:

  • Preparation: Dissolve a small quantity (~1-2 mg) of this compound in an appropriate anhydrous, degassed electrochemical solvent (e.g., dichloromethane or THF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

  • Cell Setup: Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) pseudo-reference electrode.

  • Measurement:

    • Record a cyclic voltammogram by sweeping the potential to measure the oxidation (HOMO) and reduction (LUMO) events.

    • Scan rates are typically set between 50-100 mV/s.

  • Calibration: After the measurement, add a small amount of ferrocene to the solution and record a second voltammogram. The Fc/Fc⁺ redox couple has a known potential of -4.8 eV relative to the vacuum level. [12]5. Calculation:

    • Determine the onset oxidation potential (Eₒₓ) and onset reduction potential (EᵣₑᏧ) of the compound relative to the Fc/Fc⁺ peak.

    • Calculate the energy levels using the empirical formulas:

      • E(HOMO) = -[Eₒₓ (vs Fc/Fc⁺) + 4.8] eV

      • E(LUMO) = -[EᵣₑᏧ (vs Fc/Fc⁺) + 4.8] eV

G cluster_prep Preparation cluster_measure Measurement cluster_calib Calibration & Calculation prep1 Dissolve Sample & Electrolyte in Solvent prep2 Degas Solution (e.g., N₂ Purge) prep1->prep2 meas1 Setup 3-Electrode CV Cell prep2->meas1 meas2 Run CV Scan (Oxidation & Reduction) meas1->meas2 meas3 Record Voltammogram meas2->meas3 calib1 Add Ferrocene Reference meas3->calib1 calib2 Re-run CV Scan calib1->calib2 calib3 Calculate Onset Potentials vs. Fc/Fc⁺ calib2->calib3 calib4 Calculate HOMO/LUMO Energy Levels calib3->calib4

Caption: Workflow for determining HOMO/LUMO levels via Cyclic Voltammetry.

Protocol 2: Fabrication and Testing of a Bilayer OLED Device

Causality: To assess the material's performance in a realistic application, a simple bilayer OLED is fabricated. This architecture isolates the function of the hole-transporting and electron-transporting/emissive layers, allowing for a clear evaluation of the material's contribution to device efficiency.

Methodology:

  • Substrate Cleaning: Sequentially clean an Indium Tin Oxide (ITO)-coated glass substrate using detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate and treat it with UV-ozone to improve the work function and promote adhesion.

  • Hole Transport Layer (HTL) Deposition: Deposit a 40 nm layer of a standard HTM (e.g., NPB) onto the ITO via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).

  • Emissive Layer (EML) Deposition: Deposit a 60 nm layer of the emissive material. For this test, this compound could potentially serve as a blue fluorescent emitter or as a host for another guest emitter.

  • Cathode Deposition: Deposit a thin (1 nm) layer of Lithium Fluoride (LiF) to facilitate electron injection, followed by a 100 nm layer of Aluminum (Al).

  • Encapsulation: Encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-curable epoxy to prevent degradation from air and moisture.

  • Testing:

    • Place the device in a testing setup with a source measure unit and a calibrated photodiode or spectrometer.

    • Apply a forward bias voltage and measure the current density-voltage-luminance (J-V-L) characteristics.

    • From this data, calculate the External Quantum Efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W).

Conclusion

This compound stands as a theoretically robust candidate for application as an electron-transporting or blue emissive material in organic electronic devices. Its electron-deficient benzoxazole core, combined with the inductive effects of the fluorophenyl group, is expected to yield favorable LUMO energy levels for efficient electron injection and good thermal stability.

While this guide provides a framework for its performance based on the analysis of similar chemical structures, it underscores the critical need for direct experimental validation. The protocols detailed herein offer a self-validating pathway for researchers to quantify its charge transport properties and device performance. Future work should focus on synthesizing this material and fabricating devices to confirm its electron mobility, determine its precise energy levels, and measure its efficiency and stability in OLEDs. Such data will be crucial in positioning this compound within the landscape of next-generation organic semiconductor materials.

References

  • Djurovich, P. I., et al. (2009). Measurement of the lowest unoccupied molecular orbital energies of molecular organic semiconductors. Organic Electronics, 10(3), 515-520. [Link]

  • ResearchGate. (2015). Which is suitable technique for HOMO and LUMO measurement of organic semiconductors?. [Link]

  • ResearchGate. (2021). How to set up the experiment to determine HOMO and LUMO levels via C-V measurement?. [Link]

  • ResearchGate. (2019). What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors?. [Link]

  • Cardoso, J. C., et al. (2022). On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. Physical Chemistry Chemical Physics, 24(3), 1547-1555. [Link]

  • ResearchGate. (2017). El Behavior of Stylyl Compounds with Benzoxazole and Benzothiazole for Organic Light-Emitting-Diode. [Link]

  • Kim, J. S., et al. (2013). Efficient blue-emitting electrophosphorescent organic light-emitting diodes using 2-(3,5-di(carbazol-9-yl)phenyl)-5-phenyl-1,3,4-oxadiazole as an ambipolar host. RSC Advances, 3(44), 21727-21732. [Link]

  • Khan, M. A., et al. (2022). Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives. Molecules, 27(24), 8758. [Link]

  • Volyniuk, D., et al. (2019). Derivatives of Imidazole and Carbazole as Bifunctional Materials for Organic Light-Emitting Diodes. Molecules, 24(21), 3866. [Link]

  • Al-Yasari, A., et al. (2018). Inversion of charge carrier polarity and boosting the mobility of organic semiconducting polymers based on benzobisthiadiazole derivatives by fluorination. Journal of Materials Chemistry C, 6(16), 4446-4453. [Link]

  • Pivrikas, A., et al. (2005). Electron and hole transport in poly(fluorene-benzothiadiazole). Journal of Applied Physics, 97(10), 103703. [Link]

  • Cho, N., et al. (2012). Facile synthesis of fluorine-substituted benzothiadiazole-based organic semiconductors and their use in solution-processed small-molecule organic solar cells. Chemistry, 18(36), 11433-9. [Link]

  • Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-349. [Link]

  • Lee, W., et al. (2021). Development of Benzobisoxazole-Based Novel Conjugated Polymers for Organic Thin-Film Transistors. Polymers, 13(2), 249. [Link]

  • Mishra, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry, 12, 84. [Link]

  • Duan, R., et al. (2019). Efficient organic light-emitting diodes with narrow emission bandwidths based on iridium(iii) complexes with a pyrido[3′,2′:4,5]pyrrolo[3,2,1-jk]carbazole unit. Materials Chemistry Frontiers, 3(11), 2357-2364. [Link]

  • Van der Rasieren, E., et al. (2022). Bridge control of photophysical properties in benzothiazole-phenoxazine emitters - from thermally activated delayed fluorescence to room. Journal of Materials Chemistry C, 10(4), 1335-1345. [Link]

Sources

Safety Operating Guide

2-(4-Fluorophenyl)-1,3-benzoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: To define the precise logistical and safety protocols for the disposal of 2-(4-Fluorophenyl)-1,3-benzoxazole .

As a fluorinated heterocycle, this compound presents specific challenges in waste management. Unlike simple organic waste, the presence of the carbon-fluorine (C-F) bond requires high-temperature incineration with specific flue-gas scrubbing capabilities to prevent the release of hydrogen fluoride (HF) gas.[1][2] Improper disposal into non-halogenated waste streams or municipal trash poses significant regulatory and environmental risks, particularly regarding aquatic bioaccumulation.[2]

Chemical Identity Matrix
ParameterSpecification
Chemical Name This compound
CAS Number 397-54-6
Molecular Formula C₁₃H₈FNO
Physical State Solid (Crystalline powder)
Solubility Lipophilic; Soluble in DMSO, DCM, Methanol.[1][2] Insoluble in water.[2][3]
Primary Hazards Skin/Eye Irritant (Cat 2), STOT-SE 3, Aquatic Toxicity
Waste Classification Halogenated Organic Waste (Due to Fluorine content)

Hazard Identification & Causality

To ensure safety, researchers must understand the mechanism of the hazard, not just the classification.[2]

  • Environmental Persistence (The C-F Bond): The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). Standard low-temperature incineration often fails to mineralize this bond completely, potentially leading to the formation of fluorinated degradation products.[1][2]

  • Aquatic Toxicity: Benzoxazole derivatives are bioactive pharmacophores.[2] Release into water systems can disrupt aquatic ecosystems due to their stability and potential for bioaccumulation.[2]

  • Incineration Byproducts: When combusted, the fluorine atom converts to Hydrogen Fluoride (HF), a highly corrosive gas.[2] This dictates that the waste must be routed to facilities equipped with caustic scrubbers.[2]

Waste Segregation & Containerization

Effective disposal begins at the bench.[2] You must segregate this compound from non-halogenated solvents to ensure the downstream disposal facility treats it correctly.[2]

Container Selection Protocol
Waste TypeRecommended ContainerCap Color Code (Typical)Labeling Requirement
Solid Waste Wide-mouth HDPE JarWhite/Red"Hazardous Waste - Solid - Toxic/Irritant"
Liquid Waste Glass or HDPE CarboyYellow (Halogenated)"Halogenated Organic Solvents"
Sharps/Debris Puncture-proof BinRed"Contaminated Sharps/Debris"

Critical Operational Rule: Never mix this compound waste with "Non-Halogenated" or "General Organic" waste streams.[1][2] Doing so may violate the waste hauler's acceptance criteria and damage incinerator linings if undetected.[2]

Detailed Disposal Workflows

Workflow A: Disposal of Pure Solid Substance

Applicable for: Expired stocks, surplus synthesis yield, or degraded samples.[2]

  • Transfer: In a fume hood, transfer the solid substance into a wide-mouth HDPE waste jar.

  • Solvent Rinse (Optional): If the original container is glass and must be cleaned, rinse it 3x with Acetone or Dichloromethane (DCM).

  • Rinsate Disposal: Pour the rinsate into the Halogenated Liquid Waste container (See Workflow B).[2]

  • Labeling: Affix a hazardous waste tag. Explicitly list "this compound" and check "Halogenated" or "Fluorinated" if the tag has specific checkboxes.[1][2]

  • Storage: Store in a satellite accumulation area (SAA) until pickup.

Workflow B: Disposal of Reaction Mixtures & Solutions

Applicable for: HPLC effluent, mother liquors, and reaction solvents.[2]

  • Segregation: Ensure the collection carboy is designated for Halogenated Solvents .

    • Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the dissolved fluorinated solute reclassifies the entire mixture as halogenated waste.[2]

  • pH Check: Ensure the solution is neutral (pH 5-9). If the reaction involved strong acids/bases, neutralize before adding to the organic waste carboy to prevent exothermic reactions.[2]

  • Filtration (If Precipitate Exists): If solids have precipitated, filter the solution.[2]

    • Filtrate (Liquid): Goes to Halogenated Carboy.

    • Filter Paper + Solid: Goes to Solid Hazardous Waste.[2]

Visual Logic: Waste Segregation Decision Tree

WasteSegregation Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Mixture StateCheck->LiquidPath Dissolved DebrisPath Contaminated Debris (Gloves, Paper) StateCheck->DebrisPath Trace SolidContainer Container: Wide-mouth HDPE SolidPath->SolidContainer LiquidContainer Container: Halogenated Solvent Carboy LiquidPath->LiquidContainer DebrisContainer Container: Double-bagged Hazardous Trash DebrisPath->DebrisContainer LabelSolid Label: 'Toxic Solid - Fluorinated' SolidContainer->LabelSolid LabelLiquid Label: 'Halogenated Organic Waste' LiquidContainer->LabelLiquid DebrisContainer->LabelSolid Final EHS Pickup / High-Temp Incineration LabelSolid->Final LabelLiquid->Final

Figure 1: Decision logic for segregating fluorinated benzoxazole waste streams to ensure regulatory compliance.

Emergency Spill Response

In the event of a spill outside of containment, immediate action is required to prevent contamination.[2]

PPE Required: Nitrile gloves (double-gloved recommended), safety goggles, lab coat.[2] Use a P100 respirator if dust formation is visible.[2]

  • Secure Area: Alert nearby personnel.

  • Containment:

    • Solid Spill: Do NOT dry sweep.[2] This creates dust.[2] Cover the spill with wet paper towels (dampened with water or ethanol) to suppress dust.

    • Liquid Spill: Cover with an absorbent pad or vermiculite.[2]

  • Cleanup:

    • Scoop the wet material/absorbent into a hazardous waste bag.[2]

    • Wipe the surface 3x with ethanol-soaked wipes.[1][2]

    • Place all cleanup materials (gloves, wipes, pads) into the solid hazardous waste container.

  • Reporting: Log the spill with your facility's EHS officer.[2]

Regulatory Compliance (RCRA/EPA)

While this compound is not explicitly "P-listed" or "U-listed" under US EPA RCRA regulations, it must be treated as Characteristic Hazardous Waste if it exhibits toxicity or if it is dissolved in ignitable solvents (D001).[1][2]

  • Generator Responsibility: The lab generator is responsible for characterizing the waste.[2]

  • Halogen Content: Most waste haulers require you to declare if the "Halogen Content" is >1000 ppm.[2] For this compound, the answer is YES .[2]

  • Destruction Method: The only acceptable final disposal method is High-Temperature Incineration at a permitted TSDF (Treatment, Storage, and Disposal Facility).[2]

References

  • PubChem. (2025).[2][4] Compound Summary: 2-(4-Fluorophenyl)benzoxazole (CAS 397-54-6).[1][2][5][6] National Library of Medicine.[2] Retrieved from [Link]

  • US EPA. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (Applicable guidance for C-F bond destruction). Retrieved from [Link]

Sources

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2-(4-Fluorophenyl)-1,3-benzoxazole
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